molecular formula C30H50O4 B1151576 Shoreic Acid CAS No. 21671-00-1

Shoreic Acid

Cat. No.: B1151576
CAS No.: 21671-00-1
M. Wt: 474.7 g/mol
InChI Key: ZKBGKWZSOPPDSD-INPVNEGFSA-N
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Description

Shoreic acid has been reported in Aglaia lawii, Blepharidophyllum densifolium, and other organisms with data available.

Properties

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBGKWZSOPPDSD-INPVNEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@@H](O4)C(C)(C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317938
Record name Shoreic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21671-00-1
Record name Shoreic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21671-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shoreic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Natural Sources of Shoreic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Shoreic Acid, a dammarane-type triterpenoid. The document details its origins in various plant species, quantitative data on its occurrence, extensive experimental protocols for its extraction, isolation, and characterization, and insights into its potential biological activities through the modulation of cellular signaling pathways.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the Meliaceae and Dipterocarpaceae families, as well as from certain resins and liverworts. The primary documented natural sources are outlined below.

  • Cabralea eichleriana (DC.) / Cabralea canjerana : This species, belonging to the Meliaceae family, is a significant source of this compound, which has been isolated from its leaves.[1][2]

  • Aglaia Genus (Meliaceae family) : Several species within this genus are known to produce this compound. These include:

    • Aglaia lawii: Found in the bark and leaves.[3][4]

    • Aglaia odorata: Isolated from the roots.

  • Shorea guiso : The leaves of this critically endangered Philippine tree from the Dipterocarpaceae family have been shown to contain this compound.[5]

  • Dysoxylum hainanense : this compound has been sourced from the branches of this plant.[5]

  • Blepharidophyllum densifolium : This liverwort is another reported natural source.[3]

  • Dammar Resin : This natural plant resin is a known source of various triterpenes, including this compound.[5]

Quantitative Data on this compound Content

Quantitative data regarding the concentration of this compound in its natural sources is limited in the available scientific literature. The yield is often dependent on the specific plant part, geographical location, time of harvest, and the extraction methodology employed. The table below summarizes the available information.

Plant SpeciesPlant PartReported Yield/ContentNotes
Cabralea canjeranaLeavesData not specifiedThis compound was isolated as a major triterpene.[1]
Aglaia lawiiBark, LeavesData not specifiedIdentified as a constituent.[4]
Aglaia odorataRootsData not specifiedIsolated along with other triterpenoids.
Shorea guisoLeavesData not specifiedIsolated via column chromatography.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and structural characterization of this compound from plant materials.

Extraction of this compound

A generalized workflow for the extraction of this compound is presented below. Soxhlet extraction is a commonly used and efficient method for obtaining triterpenoids from solid plant matrices.[6][7]

G cluster_0 Sample Preparation cluster_1 Soxhlet Extraction cluster_2 Post-Extraction Harvest Harvest Plant Material (e.g., leaves, bark) Dry Air or Oven Dry Harvest->Dry Grind Grind to Fine Powder Dry->Grind Soxhlet Place Powder in Soxhlet Thimble Grind->Soxhlet Extract Extract with Solvent (e.g., Dichloromethane, Ethanol) for 6-24 hours Soxhlet->Extract Concentrate Concentrate Solvent (Rotary Evaporator) Extract->Concentrate CrudeExtract Obtain Crude Extract Concentrate->CrudeExtract

Caption: Generalized workflow for the extraction of this compound.

Protocol for Soxhlet Extraction:

  • Sample Preparation :

    • Collect the desired plant material (e.g., leaves of Cabralea canjerana).

    • Dry the material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.[6]

  • Extraction :

    • Accurately weigh the powdered plant material and place it into a porous cellulose thimble.

    • Place the thimble into the main chamber of a Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent, such as dichloromethane or ethanol, to about two-thirds of its volume.[1][6]

    • Assemble the Soxhlet apparatus with the flask at the bottom and a condenser at the top.

    • Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip into the thimble, extracting the compounds.

    • Allow the extraction to proceed continuously for 6 to 24 hours. The process is complete when the solvent in the siphon arm runs clear.[6]

  • Concentration :

    • After the extraction is complete, cool the apparatus.

    • Transfer the solvent containing the extracted compounds to a rotary evaporator.

    • Concentrate the extract under reduced pressure to remove the solvent and obtain the crude extract.

Isolation and Purification

The crude extract contains a mixture of compounds. This compound can be isolated and purified using chromatographic techniques, such as High-Speed Counter-Current Chromatography (HSCCC) or conventional column chromatography.

G cluster_0 Chromatographic Purification cluster_1 Analysis & Final Product CrudeExtract Crude Triterpenoid Extract Dissolve Dissolve Extract in Minimum Solvent CrudeExtract->Dissolve LoadColumn Load onto Chromatographic Column (e.g., Silica Gel or HSCCC) Dissolve->LoadColumn Elute Elute with Solvent System LoadColumn->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureAcid Pure this compound Evaporate->PureAcid

Caption: Workflow for the isolation and purification of this compound.

Protocol for High-Speed Counter-Current Chromatography (HSCCC): [1]

  • Solvent System Preparation : Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water in a 1:1.5:2.5:1 volume ratio. Equilibrate the mixture in a separatory funnel and separate the two phases.

  • Column Preparation : Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

  • Sample Loading : Dissolve the crude extract in a small volume of the solvent system and inject it into the column.

  • Elution : Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate.

  • Fraction Collection : Collect fractions of the eluate at regular intervals.

  • Analysis : Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing pure this compound.

  • Final Step : Combine the pure fractions and evaporate the solvent to yield purified this compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular structure.[5] The spectra are typically recorded in deuterated solvents like chloroform (CDCl₃).[8]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. The monoisotopic mass of this compound is 474.37091007 Da.[3]

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties against Herpes simplex virus types I and II.[5] While specific signaling pathways directly modulated by this compound are still under investigation, triterpenoids of the dammarane class are known to influence key cellular signaling cascades involved in inflammation and metabolism.

One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway. Caffeic acid phenethyl ester (CAPE) and chicoric acid have been shown to inhibit NF-κB activity.[9][10][11] The diagram below illustrates a generalized mechanism by which a triterpenoid could inhibit the canonical NF-κB pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB  Phosphorylation IkB_p P-IκBα p50 p50 p50->IkB p50_n p50 p50->p50_n p65 p65 p65->IkB p65_n p65 p65->p65_n Proteasome Proteasome Degradation IkB_p->Proteasome DNA DNA p50_n->DNA p65_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Triterpenoid Triterpenoid (e.g., this compound) Triterpenoid->IKK Inhibition

Caption: Potential inhibition of the NF-κB pathway by a triterpenoid.

Additionally, other related triterpenoids have been shown to interact with the Liver X Receptor α (LXRα) , a nuclear receptor that plays a key role in lipid metabolism.[12][13] This suggests that this compound could also have potential applications in metabolic research.

Conclusion

This compound is a naturally occurring dammarane triterpenoid found in a select number of plant families. While its full biological activity profile and mechanisms of action are still being elucidated, its presence in plants with traditional medicinal uses, coupled with the known anti-inflammatory and metabolic-modulating activities of related compounds, makes it a compelling target for further research and drug development. The protocols and data presented in this guide offer a foundational resource for scientists working on the isolation, characterization, and evaluation of this promising natural product. Future research should focus on quantifying the yield of this compound in various sources and exploring its specific interactions with cellular signaling pathways.

References

The Discovery and Isolation of Shoreic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the historical discovery, isolation, and structural elucidation of Shoreic Acid, a dammarane triterpenoid of significant scientific interest.

Abstract

This compound, a tetracyclic triterpene belonging to the dammarane class, has been a subject of phytochemical investigation since its initial discovery. This technical guide provides a comprehensive overview of the history of its discovery, the evolution of its isolation protocols, and the spectroscopic techniques employed for its structural elucidation. Detailed experimental methodologies, quantitative data from key studies, and visual representations of the scientific workflows are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this natural product.

Introduction

This compound is a naturally occurring dammarane triterpenoid first identified in the mid-1970s. Triterpenoids of the dammarane type are known for their diverse biological activities, and are prominently found in the resin of trees from the Dipterocarpaceae family, from which the class of compounds derives its name.[1] This guide will delve into the seminal work that led to the discovery of this compound and trace the advancements in its isolation and characterization.

The Initial Discovery and Isolation

The first reported isolation of this compound was in 1975 by M. M. Rao and his colleagues from the wood of Cabralea eichleriana DC., a plant belonging to the Meliaceae family.[1][2][3] This discovery was part of a broader investigation into the chemical constituents of this plant species, which also led to the identification of several other dammarane triterpenes.[2][3]

Original Isolation Protocol from Cabralea eichleriana

The pioneering work by Rao et al. laid the foundation for the isolation of this compound. The general procedure involved solvent extraction of the plant material followed by chromatographic separation.

Experimental Workflow for the Initial Isolation of this compound

Start Dried Wood of Cabralea eichleriana Extraction Solvent Extraction Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography Fractions Collection of Fractions Chromatography->Fractions Isolation Isolation of this compound Fractions->Isolation Purification Purification Isolation->Purification End Pure this compound Purification->End

Caption: Initial isolation workflow for this compound.

While the 1975 publication provides the foundational methodology, more recent studies have detailed the isolation of this compound from other sources, such as the leaves of Shorea guiso. In this instance, a dichloromethane extract of the air-dried leaves was subjected to column chromatography to yield this compound.[4] Another modern approach utilized high-speed countercurrent chromatography (HSCCC) for the preparative isolation of this compound from Cabralea canjerana.

Structural Elucidation

The determination of the intricate structure of this compound was a significant aspect of its initial discovery and has been further confirmed and refined over the years with the advent of more sophisticated analytical techniques.

Early Spectroscopic Analysis

The original structural elucidation by Rao et al. in 1975 relied on the spectroscopic techniques of the era, including:

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR at the time, to provide information about the proton environment within the molecule.

Modern Spectroscopic Techniques for Confirmation

The structure of this compound has been unequivocally confirmed using modern, high-resolution 1D and 2D NMR spectroscopy.[4] These techniques provide detailed information about the carbon skeleton and the connectivity of atoms within the molecule.

Key 2D NMR Experiments for this compound Structure Elucidation:

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.[5][6][7]

  • Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure by connecting different fragments.[5][7][8]

Logical Workflow for Structure Elucidation of this compound

Start Isolated this compound MS Mass Spectrometry (Molecular Formula Determination) Start->MS IR Infrared Spectroscopy (Functional Group Identification) Start->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Initial Structural Fragments) Start->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity and Final Structure) MS->NMR_2D IR->NMR_2D NMR_1D->NMR_2D Structure Elucidated Structure of this compound NMR_2D->Structure

Caption: Workflow for the structural elucidation of this compound.

Quantitative Data

Quantitative data from the isolation and characterization of this compound is crucial for reproducibility and for understanding its physicochemical properties.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₄[2]
Molecular Weight 474.7 g/mol [2]

Further quantitative data, such as percentage yield from the original isolation, melting point, and specific optical rotation, are detailed in the original 1975 publication by Rao et al.

Conclusion

The discovery and isolation of this compound represent a significant contribution to the field of natural product chemistry. From its initial identification using classical phytochemical techniques to its comprehensive characterization by modern spectroscopic methods, the journey of this compound showcases the advancements in the scientific exploration of natural products. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of novel therapeutics derived from natural sources. The detailed methodologies and historical context serve as a valuable resource for future investigations into this compound and other dammarane triterpenoids.

References

Shoreic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid is a naturally occurring dammarane-type triterpenoid.[1][2][3] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This compound, in particular, has been isolated from various plant sources, including Cabralea eichleriana, Shorea guiso, and Dysoxylum hainanense.[1][4] This technical guide provides a detailed overview of the known physicochemical properties of this compound, methodologies for their experimental determination, and insights into potential signaling pathways it may modulate based on its structural class.

Chemical Identity

IdentifierValue
IUPAC Name 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[3]
Synonyms Shoric acid[1]
CAS Number 21671-00-1[3][5]
Molecular Formula C30H50O4[3][5]
Molecular Weight 474.7 g/mol [3][5]
Chemical Structure Dammarane Triterpenoid[1][2]

Physicochemical Properties

PropertyValue/InformationSource
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Relative Density 1.045 g/cm³ (Predicted)[8]
Solubility Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Water: Expected to have low solubility.[4][6][7]
pKa Not experimentally determined.-
LogP Not experimentally determined.-

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be applied to triterpenoids like this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid crystalline compounds like this compound.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind this compound to a fine powder prep2 Pack the powder into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat rapidly to ~20°C below expected M.P. meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Record temperature at first liquid drop (T1) meas3->meas4 meas5 Record temperature when fully liquid (T2) meas4->meas5 res1 Melting Range = T1 - T2 meas5->res1

Melting Point Determination Workflow

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a moderate rate until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to water prep2 Seal the flask prep1->prep2 equi1 Agitate at a constant temperature (e.g., 25°C) prep2->equi1 equi2 Allow to equilibrate for a set time (e.g., 24-48h) equi1->equi2 ana1 Separate solid from liquid (centrifugation/filtration) equi2->ana1 ana2 Withdraw an aliquot of the supernatant ana1->ana2 ana3 Determine concentration (e.g., HPLC-UV) ana2->ana3

Aqueous Solubility (Shake-Flask) Workflow

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of water in a flask. The flask is then securely sealed.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: A precise volume of the clear supernatant is carefully removed and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its classification as a dammarane-type triterpenoid allows for inferences based on the known activities of structurally related compounds. Dammarane triterpenoids have been reported to modulate several key signaling pathways involved in inflammation, metabolism, and cell proliferation.

Liver X Receptor (LXR) α Signaling Pathway

LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses.[9][10] Some dammarane triterpenoids are known to activate the LXRα pathway.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA This compound (potential ligand) LXR LXRα SA->LXR Activates RXR RXR LXR->RXR Heterodimerizes with LXRE LXR Response Element (LXRE) RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->TargetGenes Promotes

Potential LXRα Signaling Pathway Modulation
JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs) are key regulators of cellular responses to stress and inflammation.[12][13][14][15]

G cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stress Cellular Stress MAP3K MAP3K Stress->MAP3K SA This compound (potential modulator) SA->MAP3K Modulates MAP2K MAP2K MAP3K->MAP2K Phosphorylates JNK_p38 JNK / p38 MAP2K->JNK_p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2) JNK_p38->TranscriptionFactors Activates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Regulates

Potential JNK/p38 MAPK Pathway Modulation
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory and immune responses.[16][17][18][19][20]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus SA This compound (potential inhibitor) SA->IKK Inhibits Gene Inflammatory Gene Transcription NFkB_nuc->Gene Activates

Potential NF-κB Pathway Modulation
Protein Tyrosine Phosphatase 1B (PTP1B) Signaling

PTP1B is a negative regulator of insulin and leptin signaling pathways and is a therapeutic target for diabetes and obesity.[21][22][23][24][25]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor Binds to IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PTP1B PTP1B PTP1B->InsulinReceptor Dephosphorylates (Inhibits) PTP1B->IRS Dephosphorylates (Inhibits) PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates GlucoseUptake Glucose Uptake PI3K_Akt->GlucoseUptake Promotes SA This compound (potential inhibitor) SA->PTP1B Inhibits

Potential PTP1B Signaling Modulation

Conclusion

This compound is a dammarane-type triterpenoid with established chemical identity but limited publicly available experimental physicochemical data. This guide provides a foundation for researchers by summarizing the known information, presenting standardized experimental protocols for property determination, and postulating potential mechanisms of action through key signaling pathways known to be modulated by this class of compounds. Further experimental investigation is warranted to fully characterize the physicochemical profile and biological activities of this compound for potential therapeutic applications.

References

Shoreic Acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Shoreic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a dammarane-type triterpenoid, including its chemical properties, isolation protocols, and known biological activities.

Core Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21671-00-1[1][2][3][4][5]
Molecular Formula C30H50O4[1][2][3][4][5]
Molecular Weight 474.72 g/mol [1]

Experimental Protocols

Isolation and Purification of this compound via High-Speed Countercurrent Chromatography (HSCCC)

A detailed method for the preparative isolation of this compound from the dichloromethane extract of Cabralea canjerana leaves has been reported. This method utilizes High-Speed Countercurrent Chromatography (HSCCC) and has been demonstrated to be effective for scaling up the purification process.

Instrumentation and Reagents:

  • High-Speed Countercurrent Chromatograph

  • Solvent system: n-hexane-ethyl acetate-methanol-water (1:1.5:2.5:1 v/v/v/v)

  • Dichloromethane extract of Cabralea canjerana leaves

  • NMR spectrometer for structural elucidation

Methodology:

  • Solvent System Preparation: The biphasic solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a 1:1.5:2.5:1 volume ratio is prepared and thoroughly equilibrated.

  • HSCCC Operation: The HSCCC column is filled with the upper organic layer as the stationary phase. The lower aqueous layer is utilized as the mobile phase in a reversed-phase mode.

  • Sample Loading: The crude dichloromethane extract of Cabralea canjerana leaves is dissolved in a suitable solvent and injected into the system.

  • Elution and Fractionation: The mobile phase is pumped through the column at a defined flow rate. Fractions are collected at regular intervals.

  • Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Purification and Identification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. The purity and structure of the isolated this compound are confirmed using 1H and 13C NMR spectroscopy.

This HSCCC method has been successfully scaled up from 820 mg to 1.5 g of crude extract, demonstrating its reproducibility and efficiency for obtaining high-purity this compound.

Biological Activities and Potential Mechanisms of Action

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral properties. While the precise mechanisms of action are still under investigation, the following sections summarize the current understanding and potential pathways based on its chemical class.

Antibacterial Activity

This compound has shown activity against various bacteria. The general mechanism for triterpenoids often involves the disruption of the bacterial cell membrane.

A This compound B Bacterial Cell Membrane A->B Interaction C Increased Membrane Permeability B->C Disruption D Leakage of Intracellular Components C->D E Cell Death D->E

Caption: Postulated mechanism of this compound's antibacterial action.

Antifungal Activity

The antifungal activity of this compound is also likely linked to cell membrane interactions, a common mechanism for triterpenoids.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Fungal Culture D Inoculation with Fungal Suspension A->D B This compound Stock Solution C Serial Dilution of This compound B->C C->D E Incubation D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the antifungal activity of this compound.

Antiviral Activity

Information regarding the specific antiviral mechanism of this compound is limited. However, many triterpenoids interfere with viral entry and replication.

SA This compound Receptor Host Cell Receptor SA->Receptor Blocks Virus Virus Virus->Receptor Binds Entry Viral Entry Receptor->Entry Mediates

Caption: Hypothetical model of this compound inhibiting viral entry.

Further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound in its antibacterial, antifungal, and antiviral activities. This will be crucial for its potential development as a therapeutic agent.

References

The Biosynthesis of Shoreic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Shoreic Acid, a dammarane-type triterpenoid found in select plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for metabolic engineering applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the enzymatic steps from primary metabolites to the final complex structure. This document outlines the key enzymes involved, proposes a putative pathway for the final oxidative modifications, and presents relevant experimental protocols for studying this pathway. Quantitative data from related triterpenoid biosynthesis studies are summarized to provide a comparative context. This guide is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and drug discovery.

Introduction

This compound is a tetracyclic triterpenoid natural product characterized by a dammarane skeleton. Its chemical formula is C30H50O4.[1] This compound has been isolated from several plant species, including Cabralea eichleriana, Aglaia lawii, Blepharidophyllum densifolium, Shorea guiso, and Dysoxylum hainanense. The dammarane scaffold is a common feature of many bioactive triterpenoids, including the well-known ginsenosides from Panax ginseng. The biosynthesis of these complex molecules originates from the universal isoprenoid pathway, which is responsible for the production of a vast array of natural products in plants.

This guide will delineate the established early stages of dammarane biosynthesis and propose a putative pathway for the subsequent, less-characterized oxidative modifications leading to this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

  • Formation of the C30 Precursor, Squalene: This stage involves the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon building blocks of isoprenoids.

  • Cyclization of Squalene to the Dammarane Skeleton: This is a critical step catalyzed by a specific oxidosqualene cyclase.

  • Post-Cyclization Modifications: A series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases, modifies the dammarane scaffold to yield this compound.

From Primary Metabolism to Squalene

The biosynthesis of all triterpenoids begins with the formation of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the mevalonate (MVA) pathway, which operates in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[2][3] Triterpenoids are primarily synthesized via the MVA pathway.[2]

The key steps in the formation of squalene are:

  • Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP, C10), which is then further condensed with another IPP molecule to yield farnesyl pyrophosphate (FPP, C15).

  • Squalene Synthesis: Two molecules of FPP are joined head-to-head in a reductive condensation reaction catalyzed by squalene synthase (SQS) to form the C30 hydrocarbon, squalene.

Formation of the Dammarane Skeleton

The linear squalene molecule undergoes epoxidation and cyclization to form the characteristic tetracyclic dammarane core.

  • Squalene Epoxidation: Squalene is first oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE) .[3]

  • Cyclization to Dammarenediol-II: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC) . In the case of dammarane-type triterpenoids, this enzyme is dammarenediol-II synthase .[3] This enzyme orchestrates a series of protonations and ring closures to form the dammarenyl cation, which is then hydroxylated to yield dammarenediol-II. This is considered the first committed step in the biosynthesis of dammarane triterpenoids.

The following diagram illustrates the core biosynthetic pathway from primary metabolites to the dammarane skeleton.

Shoreic_Acid_Biosynthesis_Core cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP + DMAPP Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP IPP MEP MEP DXP->MEP IPP IPP_MEP IPP_MEP MEP->IPP_MEP IPP FPP FPP GPP->FPP + IPP Squalene Squalene FPP->Squalene + FPP (Squalene Synthase) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase

Core Biosynthetic Pathway to Dammarenediol-II.
Putative Final Steps to this compound

The conversion of dammarenediol-II to this compound involves further oxidative modifications. While the specific enzymes have not yet been characterized for this compound, the biosynthesis of other dammarane triterpenoids, such as ginsenosides, provides a strong model. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) .[2][4]

Based on the structure of this compound, a plausible biosynthetic route from dammarenediol-II would involve a series of hydroxylations and subsequent oxidations to form a carboxylic acid. A key family of enzymes implicated in such modifications of the triterpene skeleton is the CYP716 family. For instance, NaCYP716A419 from Nicotiana attenuata has been shown to catalyze a three-step oxidation at the C-28 position of β-amyrin, converting a methyl group to a carboxylic acid.[5] A similar enzymatic cascade could be responsible for the formation of the propanoic acid side chain in this compound.

The following diagram presents a putative pathway for the final steps in this compound biosynthesis.

Shoreic_Acid_Final_Steps Dammarenediol-II Dammarenediol-II Hydroxylated Intermediate Hydroxylated Intermediate Dammarenediol-II->Hydroxylated Intermediate CYP450 (Hydroxylation) Aldehyde Intermediate Aldehyde Intermediate Hydroxylated Intermediate->Aldehyde Intermediate CYP450/Dehydrogenase (Oxidation) This compound This compound Aldehyde Intermediate->this compound CYP450/Dehydrogenase (Oxidation)

Putative Final Oxidative Steps to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound. However, data from studies on the biosynthesis of other triterpenoids, particularly ginsenosides which share the dammarane scaffold, can provide valuable insights.

Enzyme/MetabolitePlant/SystemValueUnitsReference
Enzyme Activity
Dammarenediol-II SynthasePanax ginseng hairy roots--[2]
Squalene SynthasePanax ginseng--[3]
Metabolite Concentration
Triterpenes (total)Bauhinia holophylla leaves132.36 ± 20.36mg EβS/g dry extract-
Triterpenes (total)Maytenus ilicifolia leaves53.91 ± 2.6mg EβS/g dry extract-
Gene Expression
CYP716A419, CYP716C87, CYP716E107Nicotiana attenuata flowersHighRelative expression[5]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Isolation and Identification of Pathway Intermediates

Objective: To isolate and identify potential precursors and intermediates of this compound from plant material.

Methodology:

  • Extraction: Powdered plant material (e.g., leaves, bark) is extracted with a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are further purified using a combination of chromatographic techniques, including:

    • Column Chromatography: Using silica gel or other stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Often with a reversed-phase column (e.g., C18) and a gradient of water and acetonitrile or methanol as the mobile phase.

  • Structure Elucidation: The structure of isolated compounds is determined using spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the elemental composition and molecular weight.

The following diagram outlines the general workflow for the isolation and identification of triterpenoids.

Experimental_Workflow_Isolation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography HPLC HPLC Column Chromatography->HPLC Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) HPLC->Structure Elucidation (NMR, MS)

Workflow for Triterpenoid Isolation.
Heterologous Expression and Enzyme Assays

Objective: To functionally characterize candidate genes (e.g., CYP450s) involved in the biosynthesis of this compound.

Methodology:

  • Gene Cloning: Candidate genes are amplified from cDNA of the source plant using PCR and cloned into an appropriate expression vector (e.g., for yeast or E. coli).

  • Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for expressing plant CYP450s as it is a eukaryote and possesses the necessary membrane systems.

  • Enzyme Assays (In Vivo): The engineered microbial strain is cultured and fed with the putative substrate (e.g., dammarenediol-II). The culture is then extracted and analyzed by HPLC or GC-MS for the presence of the product.

  • Enzyme Assays (In Vitro):

    • Microsomes are isolated from the recombinant yeast cells expressing the CYP450.

    • The microsomal fraction is incubated with the substrate, NADPH (as a cofactor), and a cytochrome P450 reductase.

    • The reaction mixture is extracted and analyzed for product formation.

Gene Silencing

Objective: To confirm the in planta function of a candidate gene in the this compound biosynthetic pathway.

Methodology:

  • Construct Design: A gene-specific fragment is cloned into a virus-induced gene silencing (VIGS) vector.

  • Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves of the host plant.

  • Analysis: After a period of incubation for the silencing to take effect, the levels of this compound and its precursors are quantified in the silenced plants and compared to control plants using HPLC or LC-MS. A significant reduction in this compound levels in the silenced plants would confirm the gene's involvement in its biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is proposed to follow the general pathway of dammarane-type triterpenoids, originating from the MVA pathway and proceeding through the key intermediate dammarenediol-II. The final steps leading to this compound are likely catalyzed by a series of oxidative enzymes, with cytochrome P450 monooxygenases being the primary candidates.

Significant research is still required to fully elucidate this pathway. Future efforts should focus on:

  • Identification of the specific CYP450s involved in the oxidative modifications of the dammarane skeleton to form this compound. Transcriptome analysis of this compound-producing plants could identify candidate genes.

  • Functional characterization of these candidate enzymes through heterologous expression and in vitro assays.

  • In planta validation of gene function using techniques such as gene silencing or CRISPR/Cas9-mediated gene editing.

  • Quantitative analysis of enzyme kinetics and metabolite fluxes to understand the regulation of the pathway.

A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental knowledge of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering in microbial or plant-based systems, thereby facilitating its further investigation for drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic acid, a dammarane-type triterpenoid, and its related compounds represent a promising class of natural products with a wide range of biological activities.[1] Dammarane triterpenoids are tetracyclic triterpenes widely distributed in various medicinal plants and are known for their diverse pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3] this compound itself is a dammarane skeleton compound that has been isolated from plants such as Cabralea eichleriana, Shorea guiso, and Dysoxylum hainanense.[4][5] This technical guide provides a comprehensive overview of this compound, its known biological activities, and explores the potential of its derivatives and related dammarane triterpenoids as therapeutic agents. The guide includes a summary of quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Chemical Structure and Properties of this compound

This compound is a tetracyclic triterpenoid with the chemical formula C₃₀H₅₀O₄ and a molecular weight of 474.7 g/mol .[6] Its structure is characterized by the dammarane skeleton. The IUPAC name for this compound is (4R,5R,7aR,9R,11aR,11bS)-4-((R)-2-((2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyltetrahydrofuran-2-yl)propyl)-7a,9,11b-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11,11a,11b-tetradecahydrocyclopenta[a]phenanthren-7(1H)-one.

Biological Activities of this compound and Related Dammarane Triterpenoids

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral properties.[7] It has shown activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[7] Furthermore, it exhibits antifungal activity against Candida albicans and Trichophyton mentagrophytes and has been reported to have activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL.[7][8]

While specific data on the cytotoxic and anti-inflammatory activities of this compound derivatives are limited, numerous studies on related dammarane triterpenoids from the Meliaceae and Dipterocarpaceae families provide valuable insights into their potential. These studies reveal that minor structural modifications to the dammarane skeleton can significantly impact biological activity.

Cytotoxic Activity

Dammarane triterpenoids isolated from various plant sources have shown significant cytotoxic effects against a range of cancer cell lines. The tables below summarize the IC₅₀ values of several dammarane triterpenoids closely related to this compound.

CompoundCancer Cell LineIC₅₀ (µM)Source
From Aglaia species (Meliaceae)
(20S)-20-hydroxydammar-24-en-3-onB16-F10 (Melanoma)21.55 ± 0.25[9]
Cabraleahydroxylactone 3α-acetateB16-F10 (Melanoma)> 50[9]
CabraleoneB16-F10 (Melanoma)> 50[9]
From Gymnosporia diversifolia
Gymnosporone AA549 (Lung)19.05 ± 1.21[8]
Hep-G2 (Liver)25.43 ± 1.54[8]
MCF-7 (Breast)21.17 ± 1.38[8]
Gymnosporone BA549 (Lung)28.42 ± 1.63[8]
Hep-G2 (Liver)33.15 ± 2.01[8]
MCF-7 (Breast)30.59 ± 1.87[8]
From Dysoxylum hainanense (Meliaceae)
Nor-dammarane derivative 1A549 (Lung)15.6[10]
SK-OV-3 (Ovarian)12.3[10]
SK-MEL-2 (Melanoma)18.9[10]
HCT15 (Colon)25.4[10]
Nor-dammarane derivative 2A549 (Lung)8.2[10]
SK-OV-3 (Ovarian)7.5[10]
SK-MEL-2 (Melanoma)10.1[10]
HCT15 (Colon)13.8[10]
Anti-inflammatory Activity

Dammarane triterpenoids have also been investigated for their anti-inflammatory properties. Several studies have shown that these compounds can inhibit key inflammatory mediators.

CompoundAssayTarget/Cell LineIC₅₀ (µM)Source
From Dysoxylum tpongense (Meliaceae)
Aglinin C 3-acetateNF-κB activationHepG212.45 ± 2.37[11]
Aglinin CNF-κB activationHepG223.32 ± 3.25[11]
24-epi-cabraleadiolNF-κB activationHepG213.95 ± 1.57[11]
CabraleahydroxylactoneLXR activationHepG220.29 ± 3.69[11]
Cabraleahydroxylactone 3-acetateLXR activationHepG224.32 ± 2.99[11]
From Gymnosporia diversifolia
Hydroxydammarenone-INO productionRAW 264.771.85 ± 3.12[8]

Signaling Pathways

Apoptosis Signaling Pathway

Many dammarane triterpenoids exert their cytotoxic effects by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism, involving the regulation of Bcl-2 family proteins, mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Dammarane_Triterpenoid Dammarane Triterpenoid Bax Bax Dammarane_Triterpenoid->Bax activates Bcl2 Bcl-2 Dammarane_Triterpenoid->Bcl2 inhibits CytochromeC Cytochrome c Bax->CytochromeC promotes release Bcl2->CytochromeC inhibits release Apaf1 Apaf-1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates ActiveCaspase9 Active Caspase-9 Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 PARP PARP ActiveCaspase3->PARP cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis CytochromeC->Apaf1 binds

Figure 1: Proposed intrinsic apoptosis pathway induced by dammarane triterpenoids.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of dammarane triterpenoids are often mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates Dammarane_Triterpenoid Dammarane Triterpenoid IKK IKK Dammarane_Triterpenoid->IKK inhibits TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes transcribes

Figure 2: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

Isolation of Dammarane Triterpenoids from Plant Material (General Protocol)

This protocol provides a general framework for the isolation of dammarane triterpenoids from plant sources like Shorea or Aglaia species.

  • Extraction:

    • Air-dry and powder the plant material (e.g., bark, leaves, or resin).

    • Macerate the powdered material with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Partitioning:

    • Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Concentrate each fraction to dryness.

  • Chromatographic Separation:

    • Subject the n-hexane or ethyl acetate fraction (often rich in triterpenoids) to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Further purify the fractions obtained from VLC by gravity column chromatography on silica gel, using isocratic or gradient elution with n-hexane/ethyl acetate or chloroform/methanol mixtures.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine similar fractions.

    • Final purification of isolated compounds can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • Characterize the pure compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Treat the cells with various concentrations of the compound (typically ranging from 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of dammarane triterpenoid derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Material (e.g., this compound) Reaction Chemical Modification (e.g., Esterification, Oxidation) Start->Reaction Purification Purification (Column Chromatography, HPLC) Reaction->Purification Characterization Structure Elucidation (NMR, MS) Purification->Characterization Derivative This compound Derivative Characterization->Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT) Derivative->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) IC50->Mechanism If active Signaling Signaling Pathway Analysis Mechanism->Signaling

Figure 3: A representative workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound and its related dammarane triterpenoids present a rich scaffold for the development of novel therapeutic agents. The available data on closely related compounds highlight the potential for significant cytotoxic and anti-inflammatory activities. Further research focused on the synthesis of a library of this compound derivatives and comprehensive biological evaluation is warranted to fully explore their therapeutic potential. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this exciting field of natural product drug discovery.

References

In-Depth Technical Guide: Spectral Data of Shoreic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Shoreic Acid, a dammarane-type triterpenoid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.7 g/mol , possesses a complex tetracyclic triterpenoid structure.[1] Its systematic IUPAC name is 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid.[1]

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Anticipated ¹H NMR Spectral Data of this compound

Functional GroupExpected Chemical Shift (ppm)Multiplicity
Methyl groups (CH₃)0.8 - 1.7Singlet, Doublet
Methylene groups (CH₂)1.0 - 2.5Multiplet
Methine groups (CH)1.5 - 2.8Multiplet
Olefinic protons (=CH₂)4.6 - 4.9Singlet
Carboxylic acid proton (COOH)10.0 - 13.0Broad Singlet
Hydroxyl proton (OH)Variable (1.0 - 5.0)Broad Singlet

Table 2: Anticipated ¹³C NMR Spectral Data of this compound

Carbon TypeExpected Chemical Shift (ppm)
Methyl (CH₃)15 - 30
Methylene (CH₂)20 - 45
Methine (CH)30 - 60
Quaternary (C)35 - 55
Olefinic (=C, =CH₂)100 - 150
Carboxylic acid (C=O)170 - 185
Carbonyl (C-O)70 - 90
Mass Spectrometry (MS)

The exact mass of this compound has been determined to be 474.37091007 Da.[1] While a detailed experimental mass spectrum with fragmentation patterns for this compound was not found in the available search results, the molecular ion peak [M]+ at m/z 474 would be expected in an electron ionization (EI) mass spectrum.

Table 3: Mass Spectrometry Data of this compound

ParameterValue
Molecular FormulaC₃₀H₅₀O₄
Molecular Weight474.7 g/mol
Exact Mass474.37091007 Da
Expected Molecular Ion [M]⁺m/z 474
Infrared (IR) Spectroscopy

Infrared spectroscopy confirms the presence of key functional groups within the this compound molecule. Analysis of a mixture containing this compound revealed characteristic absorption bands.

Table 4: Infrared (IR) Spectral Data of this compound

Functional GroupWavenumber (cm⁻¹)
Hydroxyl (O-H stretch)~3403
Carbonyl (C=O stretch of carboxylic acid)~1701
Olefinic (C=C stretch)~1620

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for pure this compound are not explicitly available in the searched literature. However, general methodologies for the analysis of triterpenoids can be described.

Isolation and Purification

This compound is a naturally occurring compound and can be isolated from various plant sources, such as species from the Shorea genus. A typical isolation procedure would involve:

Caption: General workflow for the isolation of this compound.

NMR Spectroscopy

For NMR analysis, a purified sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would then be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz for ¹H).

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. The sample would be introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the parent ion and its fragments would be recorded.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified solid sample can be mixed with potassium bromide (KBr) to form a pellet, or a solution of the compound can be analyzed. The instrument measures the absorption of infrared radiation at different wavenumbers, revealing the presence of specific functional groups.

Logical Relationships in Spectral Analysis

The interpretation of spectral data is a deductive process where information from different techniques is combined to elucidate the chemical structure.

G MS Mass Spectrometry (Molecular Formula) Structure This compound Structure MS->Structure Provides Molecular Weight IR Infrared Spectroscopy (Functional Groups) IR->Structure Identifies Key Bonds NMR NMR Spectroscopy (Connectivity and Stereochemistry) NMR->Structure Determines Atomic Arrangement

Caption: Interrelation of spectroscopic methods for structure elucidation.

Conclusion

This guide summarizes the currently available spectral information for this compound. While foundational data exists, a complete and detailed spectral analysis of the pure compound, along with explicit experimental protocols, remains an area for further research. Such data would be invaluable for the scientific community, particularly for those involved in natural product chemistry, drug discovery, and the development of new therapeutic agents.

References

Shoreic Acid: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid is a dammarane-type triterpenoid compound that has been isolated from various plant sources, including Cabralea eichleriana, Shorea guiso, and dammar resin.[1][2] As a member of the triterpenoid class of natural products, this compound has attracted interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While research on this compound itself is somewhat limited, this guide also draws upon the broader understanding of dammarane triterpenoids to infer potential signaling pathways and mechanisms.

Antimicrobial and Antiviral Activities

This compound has demonstrated a range of antimicrobial and antiviral properties. The following tables summarize the available quantitative data for these activities.

Antibacterial Activity

This compound has been shown to possess activity against both Gram-positive and Gram-negative bacteria. The activity is often expressed as an Activity Index (AI), which is a ratio of the zone of inhibition produced by the compound to that of a standard antibiotic.

Table 1: Antibacterial Activity of this compound [2][3]

BacteriumTypeActivity Index (AI)
Escherichia coliGram-negative0.2
Pseudomonas aeruginosaGram-negative0.3
Staphylococcus aureusGram-positive0.5
Bacillus subtilisGram-positive0.4
Antifungal Activity

The antifungal potential of this compound has also been evaluated against common fungal pathogens.

Table 2: Antifungal Activity of this compound [2][3]

FungusActivity Index (AI)
Candida albicans0.2
Trichophyton mentagrophytes0.3
Antimycobacterial Activity

This compound has been reported to have activity against Mycobacterium tuberculosis.

Table 3: Antimycobacterial Activity of this compound [3]

OrganismMIC (μg/mL)
Mycobacterium tuberculosis100
Antiviral Activity

In vitro studies have demonstrated that this compound is active against Herpes Simplex Virus (HSV) types I and II.

Table 4: Antiviral Activity of this compound [1][2]

VirusCell LineAssayResultConcentration
Herpes Simplex Virus Type I (HSV-1)VeroCytopathic Effect ReductionSignificant Reduction1-10 µg/mL
Herpes Simplex Virus Type II (HSV-2)VeroCytopathic Effect ReductionSignificant Reduction1-10 µg/mL

Anti-inflammatory Activity

While direct mechanistic studies on this compound are limited, its classification as a dammarane triterpenoid suggests a potential role in modulating inflammatory pathways. Other dammarane triterpenoids have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates the hypothesized mechanism by which this compound may inhibit the NF-κB signaling pathway, based on the known activities of related dammarane triterpenoids.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (when bound) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates ShoreicAcid This compound ShoreicAcid->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) DNA->Genes Transcription

Hypothesized NF-κB Inhibition by this compound

Potential Anticancer Activity

There is currently no direct evidence for the anticancer activity of this compound. However, numerous studies on other dammarane triterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects on various cancer cell lines.[1][2] These compounds often induce apoptosis through the intrinsic, or mitochondrial, pathway.

Hypothesized Pro-Apoptotic Signaling Pathway

The diagram below illustrates a potential mechanism by which this compound could induce apoptosis in cancer cells, based on the known actions of related triterpenoids.

G cluster_0 Cytoplasm cluster_1 Mitochondrion ShoreicAcid This compound Bcl2 Bcl-2 (Anti-apoptotic) ShoreicAcid->Bcl2 Inhibits (Hypothesized) Bax Bax (Pro-apoptotic) ShoreicAcid->Bax Activates (Hypothesized) Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Promotes Release Caspase9 Pro-Caspase-9 Caspase9_a Caspase-9 Caspase9->Caspase9_a Caspase3 Pro-Caspase-3 Caspase9_a->Caspase3 Cleaves Caspase3_a Caspase-3 Caspase3->Caspase3_a Apoptosis Apoptosis Caspase3_a->Apoptosis Executes CytochromeC->Caspase9 Activates

Hypothesized Apoptosis Induction by this compound

Experimental Protocols

Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the ability of a compound to inhibit the virus-induced damage to host cells.

  • Cell Seeding: Seed Vero cells (or another appropriate host cell line) into a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then further dilute in culture medium to the desired final concentrations.

  • Infection: Infect the cell monolayer with a known titer of the virus (e.g., HSV-1 or HSV-2) for 1-2 hours.

  • Treatment: Remove the viral inoculum and add the culture medium containing the different concentrations of this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plate for 48-72 hours, or until the virus control wells show a significant cytopathic effect (e.g., cell rounding, detachment).

  • Quantification of Cell Viability: Assess cell viability using a method such as the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm). The percentage of inhibition of the cytopathic effect can be calculated relative to the virus and cell controls.

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or HepG2) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment: Treat the transfected cells with various concentrations of this compound for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat a cancer cell line with different concentrations of this compound for various time points.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

This compound is a dammarane triterpenoid with demonstrated in vitro antiviral, antibacterial, antifungal, and antimycobacterial activities. Based on the known mechanisms of action of structurally related compounds, it is hypothesized that this compound may also possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway and potential anticancer activity via the induction of apoptosis. Further research is required to validate these hypothesized mechanisms and to fully elucidate the therapeutic potential of this natural compound. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the biological activities of this compound in more detail.

References

Shoreic Acid: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shoreic Acid, a dammarane-type triterpenoid, has demonstrated a range of biological activities indicating its potential for therapeutic applications. Isolated from various plant sources, including Cabralea eichleriana, Shorea guiso, and Dysoxylum hainanense, this natural compound has been the subject of preliminary investigations into its antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current state of research on this compound, including its known biological activities, putative mechanisms of action, and detailed experimental protocols for its study. While research specifically on this compound is nascent, this guide also draws upon data from structurally similar dammarane triterpenes to highlight its therapeutic promise and suggest avenues for future investigation.

Introduction

This compound (CAS: 21671-00-1; Molecular Formula: C30H50O4) is a pentacyclic triterpenoid belonging to the dammarane class of natural products.[3][4] Triterpenoids are a large and structurally diverse group of compounds widely distributed in the plant kingdom, many of which have been shown to possess significant pharmacological properties, including anticancer and anti-inflammatory effects.[5][6] The dammarane skeleton, in particular, has been a source of numerous bioactive molecules.[5][7][8] This guide aims to consolidate the existing knowledge on this compound and to provide a framework for researchers to explore its therapeutic potential further.

Biological Activities and Therapeutic Potential

The known biological activities of this compound are summarized below. It is important to note that while antimicrobial and antiviral activities have been directly reported for this compound, its potential anti-inflammatory and anticancer effects are largely inferred from studies on other dammarane triterpenes.

Antimicrobial and Antifungal Activity

This compound has demonstrated broad-spectrum antibacterial and antifungal properties.[2]

Table 1: Antimicrobial and Antifungal Activity of this compound

OrganismActivity TypeMetricValueReference
Escherichia coliAntibacterialActivity Index (AI)0.2[2]
Pseudomonas aeruginosaAntibacterialActivity Index (AI)0.3[2]
Staphylococcus aureusAntibacterialActivity Index (AI)0.5[2]
Bacillus subtilisAntibacterialActivity Index (AI)0.4[2]
Candida albicansAntifungalActivity Index (AI)0.2[2]
Trichophyton mentagrophytesAntifungalActivity Index (AI)0.3[2]
Mycobacterium tuberculosisAntimycobacterialMIC100 µg/mL
Antiviral Activity

In vitro studies have shown that this compound is active against Herpes Simplex Virus (HSV) types I and II.[2]

Table 2: Antiviral Activity of this compound

VirusCell LineMetricValueReference
Herpes Simplex Virus 1 (HSV-1)VeroIC507 µg/mL[1]
Herpes Simplex Virus 2 (HSV-2)Vero-Active in vitro[2]
Potential Anti-inflammatory Activity

While specific anti-inflammatory data for this compound is limited, numerous dammarane triterpenes have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][9]

Table 3: Anti-inflammatory Activity of Structurally Related Dammarane Triterpenes

CompoundAssayCell LineMetricValue (µM)Reference
CabraleahydroxylactoneLXR ActivationHepG2IC5020.29 ± 3.69[1]
Cabraleahydroxylactone 3-acetateLXR ActivationHepG2IC5024.32 ± 2.99[1]
Aglinin C 3-acetateNF-κB InhibitionHepG2IC5012.45 ± 2.37[10]
Aglinin CNF-κB InhibitionHepG2IC5023.32 ± 3.25[10]
24-epi-cabraleadiolNF-κB InhibitionHepG2IC5013.95 ± 1.57[10]
Potential Anticancer Activity

No direct studies on the anticancer activity of this compound have been identified. However, the dammarane triterpenoid scaffold is a well-established pharmacophore for anticancer activity.[5][7][8][11] Various compounds from this class have demonstrated cytotoxicity against a range of cancer cell lines.[5][11][12]

Table 4: Cytotoxic Activity of Structurally Related Dammarane Triterpenes

CompoundCancer Cell LineMetricValue (µM)Reference
Bacopaside EMDA-MB-231 (Breast)IC50Not specified[5]
Bacopaside VIIMDA-MB-231 (Breast)IC50Not specified[5]
Cleogynone BMDA-MB-468 (Breast)-Moderately cytotoxic[12]
Cleogynone BHCT-116 (Colorectal)-Moderately cytotoxic[12]
Cleogynone BA549 (Lung)-Moderately active[12]
Compound 3 (from Cleome gynandra)HCT-116 & HCT-15 (Colorectal)-Cytotoxic[12]
Dammarane Triterpenoid (from Aglaia cucullata)MCF-7 (Breast)IC50>100[11]
Dammarane Triterpenoid (from Aglaia cucullata)B16-F10 (Melanoma)IC50>100[11]

Mechanism of Action

The precise mechanisms of action for this compound are not yet fully elucidated. However, based on its structural class and the known activities of related compounds, several signaling pathways are likely involved in its therapeutic effects.

Putative Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of dammarane triterpenes are often attributed to their ability to modulate key inflammatory signaling cascades, namely the NF-κB and MAPK pathways.[1][9]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Dammarane triterpenes have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[1][10]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is another critical pathway in the inflammatory response. Inhibition of various kinases within this pathway by natural products can lead to a reduction in inflammation.[9][13]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway MAP3K MAP3K TLR4->MAP3K IκBα IκBα IKK->IκBα Phosphorylation p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 Degradation & Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) p65_p50_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes Shoreic_Acid This compound (and other Dammarane Triterpenes) Shoreic_Acid->IKK Shoreic_Acid->MAP3K

Caption: Putative anti-inflammatory mechanism of this compound.

Potential Anticancer Signaling Pathways

The anticancer activity of dammarane triterpenes is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

anticancer_pathway cluster_cell Cancer Cell Shoreic_Acid This compound (and other Dammarane Triterpenes) Bax Bax (Pro-apoptotic) Shoreic_Acid->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Shoreic_Acid->Bcl2 Downregulation Cell_Cycle Cell Cycle (G1, S, G2, M) Shoreic_Acid->Cell_Cycle Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest

Caption: Potential anticancer mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol is adapted from the isolation of this compound from Cabralea canjerana.[14]

isolation_workflow Start Dried Leaves of Plant Source Extraction Extraction with Dichloromethane Start->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract HSCCC High-Speed Countercurrent Chromatography (HSCCC) Crude_Extract->HSCCC Solvent_System Solvent System: n-hexane:EtOAc:MeOH:H2O (1:1.5:2.5:1 v/v) HSCCC->Solvent_System Fractions Fraction Collection HSCCC->Fractions Analysis TLC and NMR Analysis Fractions->Analysis Pure_Shoreic_Acid Pure this compound Analysis->Pure_Shoreic_Acid

Caption: Workflow for this compound isolation and purification.

Protocol:

  • Plant Material: Air-dried and powdered leaves of the source plant (e.g., Cabralea canjerana).

  • Extraction: Macerate the powdered plant material with dichloromethane at room temperature. Filter and concentrate the extract under reduced pressure to obtain the crude dichloromethane extract.

  • High-Speed Countercurrent Chromatography (HSCCC):

    • Apparatus: A preparative HSCCC instrument.

    • Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:1.5:2.5:1, v/v/v/v). The upper organic layer serves as the stationary phase, and the lower aqueous layer as the mobile phase (reversed-phase mode).

    • Procedure:

      • Fill the multilayer coil column entirely with the stationary phase (upper layer).

      • Rotate the column at a constant speed (e.g., 800 rpm).

      • Pump the mobile phase (lower layer) into the column at a specific flow rate (e.g., 2.0 mL/min).

      • Once hydrodynamic equilibrium is reached, inject the crude extract dissolved in a mixture of the stationary and mobile phases.

      • Continue the elution with the mobile phase.

      • Collect fractions at regular intervals using a fraction collector.

  • Analysis and Identification:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure compound.

    • Confirm the structure of the isolated this compound using spectroscopic methods such as 1H NMR and 13C NMR.

In Vitro Antimicrobial and Antifungal Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Seed host cells (e.g., Vero cells) in 24-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in a serum-free medium.

  • Pre-incubate the confluent cell monolayers with the different concentrations of this compound for a specified time (e.g., 1 hour).

  • Infect the cells with a known titer of the virus (e.g., HSV-1) for 1-2 hours.

  • Remove the virus inoculum and overlay the cells with a medium containing a gelling agent (e.g., carboxymethyl cellulose) and the corresponding concentrations of this compound.

  • Incubate the plates until viral plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition compared to the virus control (no compound).

  • Determine the IC50 value, the concentration of this compound that inhibits plaque formation by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathway Proteins
  • Treat cells with this compound for various time points or at different concentrations.

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of p65, IκBα, p38, JNK, ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antimicrobial and antiviral activities. While direct evidence for its anti-inflammatory and anticancer effects is currently lacking, its structural similarity to other bioactive dammarane triterpenes strongly suggests its potential in these therapeutic areas. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines to identify potential anticancer applications.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action in inflammation and cancer.

  • In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in animal models of infection, inflammation, and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to improve its potency and pharmacokinetic properties.

The information and protocols provided in this technical guide offer a solid foundation for researchers to unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Shoreic Acid from Cabralea eichleriana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid, a dammarane-type triterpenoid, has been identified as a constituent of Cabralea eichleriana and related species such as Cabralea canjerana.[1][2] This document provides a detailed protocol for the extraction and purification of this compound, based on available scientific literature. Additionally, it summarizes the known biological activities and potential signaling pathways associated with this class of compounds, offering valuable insights for drug discovery and development. While this compound has been isolated from Cabralea eichleriana, more detailed extraction protocols are available for the closely related Cabralea canjerana, which will be referenced in the methodology.

Chemical and Biological Profile

  • Compound: this compound

  • Chemical Formula: C30H50O4

  • Molar Mass: 474.7 g/mol

  • Biological Activity: this compound has demonstrated antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis. It has also shown antifungal activity against C. albicans and T. mentagrophytes, as well as activity against Mycobacterium tuberculosis.[3][4] Antiviral activity against Herpes simplex virus types I and II has also been reported in vitro.[3]

Quantitative Data

The following table summarizes the available quantitative data regarding the purification of this compound from a dichloromethane extract of Cabralea canjerana leaves using High-Speed Countercurrent Chromatography (HSCCC).

Sample Size (Dichloromethane Extract)This compound YieldPurityReference
1.5 g110.0 mg>95%[3]

Note: The initial yield of the dichloromethane extract from the dried leaves was not specified in the available literature.

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from Cabralea species, primarily based on the successful isolation from C. canjerana.

Part 1: Preparation of Plant Material and Initial Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Cabralea eichleriana or Cabralea canjerana.

    • Dry the leaves in a forced-air oven at a temperature of 45°C for 72 hours.

    • Grind the dried material into a fine powder using a Willey mill.

  • Dichloromethane Extraction:

    • The powdered leaves are subjected to extraction with dichloromethane. While the precise solid-to-solvent ratio and duration are not explicitly stated in the primary literature for this specific extraction, a standard exhaustive maceration or Soxhlet extraction is recommended.

    • Maceration Protocol:

      • Soak the powdered leaves in dichloromethane (e.g., a 1:10 solid-to-solvent ratio, w/v).

      • Agitate the mixture periodically for 24-48 hours at room temperature.

      • Filter the mixture and collect the supernatant.

      • Repeat the process with fresh solvent to ensure complete extraction.

    • Solvent Evaporation:

      • Combine the dichloromethane extracts.

      • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

Part 2: Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, offering high recovery and purity.

  • HSCCC Instrument and Parameters:

    • A preparative HSCCC instrument is required.

    • Column Volume: Approximately 67 mL.

    • Rotation Speed: Optimized for stable retention of the stationary phase (e.g., 800-1000 rpm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength for triterpenoids (e.g., 210 nm).

  • Two-Phase Solvent System:

    • Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water in a 1:1.5:2.5:1 (v/v/v/v) ratio .

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • The upper phase serves as the stationary phase, and the lower phase serves as the mobile phase.

  • Purification Protocol:

    • Dissolve the crude dichloromethane extract in a small volume of the two-phase solvent system.

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Initiate column rotation to the desired speed.

    • Pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.

    • Inject the dissolved sample into the column.

    • Continue pumping the mobile phase and collect fractions using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • TLC Visualization: Use a vanillin-sulfuric acid reagent followed by heating to visualize the triterpenoid spots.

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification HSCCC Purification start Fresh Leaves of Cabralea eichleriana drying Oven Drying (45°C, 72h) start->drying grinding Grinding to Powder drying->grinding extraction Dichloromethane Extraction grinding->extraction evaporation Solvent Evaporation (Rotary Evaporator) extraction->evaporation crude_extract Crude Dichloromethane Extract evaporation->crude_extract hsccc HSCCC Separation crude_extract->hsccc solvent_prep Prepare Solvent System (Hex:EtOAc:MeOH:H2O) solvent_prep->hsccc fraction_collection Fraction Collection hsccc->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_shoreic_acid Purified this compound tlc_analysis->pure_shoreic_acid

Caption: Experimental workflow for the extraction and purification of this compound.

Potential Signaling Pathways of Dammarane-Type Triterpenoids

Dammarane-type triterpenoids have been shown to exert their biological effects through various signaling pathways. While the specific pathways for this compound are not yet fully elucidated, the following diagram illustrates pathways associated with similar compounds, such as ginsenosides.

G cluster_compound Dammarane Triterpenoids (e.g., this compound) cluster_pathways Signaling Pathways cluster_effects Cellular Effects compound Dammarane Triterpenoids mapk MAPK Pathways (JNK, p38, ERK) compound->mapk nfkb NF-κB Pathway compound->nfkb lxra LXRα Pathway compound->lxra proliferation ↓ Cell Proliferation mapk->proliferation apoptosis ↑ Apoptosis mapk->apoptosis inflammation ↓ Inflammation nfkb->inflammation cholesterol Cholesterol Homeostasis lxra->cholesterol

Caption: Potential signaling pathways modulated by dammarane-type triterpenoids.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the extraction and purification of this compound from Cabralea eichleriana. The use of High-Speed Countercurrent Chromatography offers an effective method for obtaining this compound in high purity. The diverse biological activities reported for this compound and related dammarane triterpenoids suggest their potential as lead compounds in drug development. Further research is warranted to fully elucidate the specific mechanisms of action and signaling pathways of this compound to explore its therapeutic applications.

References

High-Yield Extraction of Shoreic Acid from Shorea guiso: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the high-yield extraction of Shoreic Acid, a dammarane-type triterpene, from the plant species Shorea guiso. These guidelines are intended for researchers, scientists, and drug development professionals interested in the isolation and study of this bioactive compound. While this compound has been identified in Shorea guiso, a critically endangered species, detailed high-yield extraction methods and specific quantitative data from this particular plant are not extensively documented in publicly available literature. The protocols outlined below are based on established methods for the extraction of triterpenes from Shorea species and related plant materials.

Introduction to this compound and Shorea guiso

Shorea guiso, a member of the Dipterocarpaceae family, is a critically endangered tree native to the Philippines and other parts of Southeast Asia.[1] Phytochemical studies have led to the isolation of this compound from the dichloromethane extract of its air-dried leaves.[1] this compound has demonstrated antimicrobial activity against various bacteria and fungi, including E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans, and T. mentagrophytes.[1][2] The broader class of triterpenes is known for a wide range of biological activities, including anti-inflammatory and apoptosis-inducing effects, suggesting potential therapeutic applications for this compound.

High-Yield Extraction Strategies

Achieving a high yield of this compound requires optimization of several extraction parameters. Based on methods for similar compounds and plant matrices, the following approaches are recommended.

Solvent Selection and Maceration

Dichloromethane has been successfully used for the initial extraction of this compound from Shorea guiso.[1] For triterpene extraction in general, solvents are chosen based on their polarity to effectively solubilize the target compounds. The selection of the extraction solvent has been identified as a critical parameter affecting the efficiency of extraction.

A common and effective method for initial extraction is maceration. This involves soaking the dried and powdered plant material in the selected solvent for an extended period, allowing the solvent to penetrate the plant cells and dissolve the desired compounds.

Advanced Extraction Techniques

To potentially increase the yield and efficiency of extraction, researchers can consider advanced techniques such as:

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction.[3]

Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature is crucial for maximizing the yield with these methods.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound from Shorea guiso.

Protocol 1: Dichloromethane Maceration and Column Chromatography

This protocol is based on the successful isolation of triterpenes from Shorea species.

Materials and Equipment:

  • Air-dried leaves of Shorea guiso

  • Blender or grinder

  • Large glass container with a lid

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Hexane

  • Ethyl acetate

  • Beakers, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Vanillin-sulfuric acid spray reagent

Procedure:

  • Sample Preparation: Grind the air-dried leaves of Shorea guiso into a fine powder.

  • Maceration:

    • Place the powdered leaves in a large glass container.

    • Add a sufficient volume of dichloromethane to completely submerge the plant material.

    • Seal the container and allow it to stand at room temperature for 3 days, with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture to separate the dichloromethane extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

    • Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate), and visualize the spots by spraying with vanillin-sulfuric acid reagent and heating.

    • Combine the fractions containing the purified this compound based on the TLC analysis.

  • Final Purification:

    • Evaporate the solvent from the combined fractions to yield the purified this compound.

    • Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Protocol 2: Optimization of Extraction using Response Surface Methodology (RSM)

For researchers aiming to maximize the yield, RSM can be employed to optimize extraction parameters such as solvent concentration, extraction time, and temperature. This statistical approach allows for the efficient evaluation of the effects of multiple variables on the extraction yield.

Quantitative Data

Extraction MethodSolventExtraction Time (hours)Temperature (°C)Yield of Crude Extract ( g/100g of dry plant material)Yield of Purified this compound (mg/g of crude extract)
MacerationDichloromethane7225Data to be determinedData to be determined
UAEDichloromethane140Data to be determinedData to be determined
MAEDichloromethane0.560Data to be determinedData to be determined

Potential Signaling Pathways of this compound

While the specific signaling pathways of this compound have not been fully elucidated, the known biological activities of similar triterpenoids suggest potential mechanisms of action, particularly in apoptosis and inflammation.

Apoptosis Signaling Pathway

Many triterpenoids induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Ursolic acid, a similar triterpene, has been shown to induce apoptosis by upregulating p53 and caspase-3 and downregulating the anti-apoptotic protein Bcl-2.[4] It is plausible that this compound may act through a similar mechanism.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Mitochondrion Mitochondrion This compound->Mitochondrion Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3

Potential Apoptosis Signaling Pathway for this compound.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of triterpenoids are often attributed to their ability to inhibit pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. Stearic acid, for instance, has been shown to decrease the secretion of inflammatory cytokines like TNF-α and IL-6 by inhibiting these pathways.[5] this compound may exert anti-inflammatory effects through similar mechanisms.

cluster_pathway Anti-Inflammatory Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound p38 p38 This compound->p38 IκBα IκBα This compound->IκBα Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->p38 Inflammatory Stimuli->IκBα Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38->Pro-inflammatory Cytokines JNK JNK ERK ERK NF-κB NF-κB IκBα->NF-κB NF-κB->Pro-inflammatory Cytokines Start Start Plant Material (Shorea guiso leaves) Plant Material (Shorea guiso leaves) Start->Plant Material (Shorea guiso leaves) Grinding Grinding Plant Material (Shorea guiso leaves)->Grinding Extraction (e.g., Maceration) Extraction (e.g., Maceration) Grinding->Extraction (e.g., Maceration) Filtration Filtration Extraction (e.g., Maceration)->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Column Chromatography->Fraction Collection & TLC Analysis Purified this compound Purified this compound Fraction Collection & TLC Analysis->Purified this compound End End Purified this compound->End

References

Application Notes and Protocols for Solvent Extraction of Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solvent extraction of dammarane triterpenoids from plant matrices. The information is curated for researchers, scientists, and professionals in drug development seeking to isolate and study these bioactive compounds.

Introduction to Dammarane Triterpenoids

Dammarane-type triterpenoids are a significant class of tetracyclic triterpenes, predominantly found in medicinal plants such as those from the Panax (Ginseng) and Gynostemma genera. These compounds, which include ginsenosides and gypenosides, are known for their diverse and potent pharmacological activities, making them a subject of intense research in drug discovery and development. The initial and most critical step in studying these compounds is their efficient extraction and isolation from the plant material. The choice of extraction method and solvent system is paramount and can significantly influence the yield and purity of the isolated triterpenoids.

Comparative Data on Extraction Methods

The selection of an appropriate extraction technique is crucial for maximizing the yield of dammarane triterpenoids while minimizing the degradation of these valuable compounds. Below is a summary of quantitative data from various studies, comparing different extraction methodologies.

Extraction MethodPlant MaterialSolvent SystemTemperature (°C)TimeYield of TriterpenoidsReference
Ultrasound-Assisted Extraction (UAE) Panax ginseng roots86% EthanolN/A1.5 h17.30 mg/g (Notoginsenoside Fc)[1]
Gomphrena celosioidesAqueous78.233.6 min2.337%
Ganoderma lucidum50% Aqueous Ethanol80100 min0.38%[2]
Microwave-Assisted Extraction (MAE) Gynostemma pentaphyllumN/AN/AN/AN/A
Ganoderma atrum95% Ethanol905 min0.968%
Momordica charantiaMethanol805 minN/A[3]
Soxhlet Extraction Panax ginsengBoiling SolventsN/A1, 2, or 8 hN/A[4]
Acacia dealbataMethanol, Acetone, WaterN/AN/AN/A[5]
Supercritical Fluid Extraction (SFE) Panax notoginsengSupercritical CO2552 hN/A[6]
Maceration Acacia dealbata & Olea europaeaWater, Methanol, Ethanol, Acetone, Dichloromethane, HexaneRoom TempN/AN/A[5]

Experimental Protocols

Below are detailed protocols for the extraction and purification of dammarane triterpenoids.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dammarane Triterpenoids from Panax Species

This protocol is optimized for the extraction of ginsenosides from Panax ginseng roots.

Materials:

  • Dried and powdered Panax ginseng roots (particle size < 0.5 mm)

  • 86% Ethanol (v/v) in deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of powdered Panax ginseng root and place it in a 250 mL Erlenmeyer flask.

  • Add 190 mL of 86% ethanol to achieve a liquid-to-solid ratio of 19:1 (mL/g).[1]

  • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the slurry.

  • Sonicate the mixture for 1.5 hours at a controlled temperature (e.g., 25°C) to prevent thermal degradation of the compounds.[1]

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the extract from the solid residue.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • The solid residue can be re-extracted with fresh solvent to increase the yield.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude dammarane triterpenoid extract.

Protocol 2: Microwave-Assisted Extraction (MAE) of Dammarane Triterpenoids from Gynostemma pentaphyllum

This protocol is a rapid method for the extraction of gypenosides from the aerial parts of Gynostemma pentaphyllum.

Materials:

  • Dried and powdered Gynostemma pentaphyllum

  • Methanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 5 g of powdered Gynostemma pentaphyllum into a microwave extraction vessel.

  • Add 50 mL of methanol to the vessel.

  • Set the microwave parameters: ramp the temperature to 80°C over 5 minutes and hold for 5 minutes at a power of 600 W.[3]

  • After the extraction is complete and the vessel has cooled, filter the extract to remove the plant debris.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Liquid-Liquid Partitioning for Preliminary Purification

This protocol describes the fractionation of the crude extract to enrich the dammarane triterpenoid content.

Materials:

  • Crude dammarane triterpenoid extract

  • Deionized water

  • n-Hexane

  • Dichloromethane (or Chloroform)

  • Ethyl acetate

  • n-Butanol

  • Separatory funnel

Procedure:

  • Dissolve the crude extract in a minimal amount of methanol and then suspend it in deionized water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform sequential extractions with solvents of increasing polarity.

  • First, extract with n-hexane three times to remove non-polar compounds like fats and sterols.[7] Combine the n-hexane fractions.

  • Next, extract the aqueous layer with dichloromethane or chloroform three times to separate less polar triterpenoids.[7] Combine these fractions.

  • Then, extract the remaining aqueous layer with ethyl acetate three times.[7] This fraction often contains a good concentration of dammarane triterpenoids. Combine the ethyl acetate fractions.

  • Finally, extract the aqueous layer with n-butanol three times.[7] This will extract the more polar glycosylated dammarane triterpenoids. Combine the n-butanol fractions.

  • Evaporate the solvent from each fraction separately using a rotary evaporator to obtain partitioned extracts of varying polarity. The ethyl acetate and n-butanol fractions are typically rich in dammarane triterpenoids.

Protocol 4: Column Chromatography for Isolation of Dammarane Triterpenoids

This protocol details the purification of individual dammarane triterpenoids from the enriched fractions.

Materials:

  • Enriched dammarane triterpenoid fraction (e.g., from the n-butanol partition)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% chloroform). Pour the slurry into the column and allow it to pack uniformly without any air bubbles. Add a small layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the dried, enriched fraction in a minimal amount of the initial eluting solvent. Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it, and then carefully add the powder to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). A typical gradient elution could be:

    • 100% Chloroform

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

    • And so on, up to 100% Methanol.

  • Fraction Collection: Collect the eluate in small, sequential fractions using test tubes.

  • TLC Analysis: Monitor the separation by spotting each fraction onto a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp (if the compounds are UV active) or by using a staining reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

  • Pooling and Concentration: Combine the fractions that contain the pure desired dammarane triterpenoid based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain the isolated compound.

  • Further purification may be achieved using techniques like preparative HPLC if necessary.

Visualizations

Extraction_Workflow plant_material Plant Material (e.g., Panax ginseng) drying Drying & Grinding plant_material->drying extraction Extraction (UAE, MAE, Soxhlet, etc.) drying->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning non_polar Non-polar Fraction (n-Hexane) partitioning->non_polar Discard or analyze for other compounds intermediate_polar Intermediate Polarity Fraction (Ethyl Acetate) partitioning->intermediate_polar polar Polar Fraction (n-Butanol) partitioning->polar column_chromatography Column Chromatography intermediate_polar->column_chromatography polar->column_chromatography isolated_compounds Isolated Dammarane Triterpenoids column_chromatography->isolated_compounds

Caption: General workflow for the extraction and isolation of dammarane triterpenoids.

Solvent_Selection_Logic cluster_crude_extract Crude Extract Components cluster_solvents Partitioning Solvents lipids Lipids, Sterols (Non-polar) hexane n-Hexane (Non-polar) lipids->hexane High Affinity aglycones Dammarane Aglycones (Less Polar) ethyl_acetate Ethyl Acetate (Intermediate Polarity) aglycones->ethyl_acetate High Affinity glycosides Dammarane Glycosides (Polar) n_butanol n-Butanol (Polar) glycosides->n_butanol High Affinity

Caption: Logic of solvent selection for liquid-liquid partitioning based on polarity.

References

Application Notes and Protocols for the Purification of Shoreic Acid using High-Speed Countercurrent Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid, a dammarane-type triterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities. Isolated from various plant species, including those from the Shorea and Cabralea genera, it has demonstrated notable antimicrobial, antifungal, and antiviral properties.[1] Specifically, it has shown activity against Mycobacterium tuberculosis, E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans, and Herpes simplex virus types I and II.[1] The therapeutic potential of this compound necessitates a robust and efficient purification method to obtain high-purity samples for further research and development. High-Speed Countercurrent Chromatography (HSCCC) offers a powerful liquid-liquid partition chromatography technique that circumvents the issues of irreversible adsorption often encountered with solid-support chromatography, making it an ideal method for the preparative isolation of natural products like this compound.[1][2][3][4][5][6]

This document provides detailed application notes and a comprehensive protocol for the purification of this compound using HSCCC.

Data Presentation

Table 1: HSCCC Parameters for this compound Purification
ParameterValueReference
Instrument High-Speed Countercurrent Chromatograph[1]
Solvent System n-hexane:Ethyl Acetate:Methanol:Water[1]
Volume Ratio 1:1.5:2.5:1 (v/v/v/v)[1]
Mobile Phase Not specified[1]
Stationary Phase Not specified[1]
Flow Rate Not specified[1]
Revolution Speed Not specified[1]
Sample Loading Preparative scale-up developed[1]
Detection Not specified[1]

Note: Specific operational parameters such as mobile phase selection (upper or lower phase), flow rate, and revolution speed are critical for successful separation and should be optimized based on the specific HSCCC instrument and the partition coefficient (K) of this compound in the selected solvent system.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C30H50O4[7]
Molecular Weight 474.7 g/mol [8]
Appearance Not specified
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Experimental Protocols

Preparation of Crude Extract

A standardized protocol for the extraction of this compound from plant material is crucial for achieving a high yield and purity in the subsequent HSCCC separation.

  • Plant Material: Leaves of Cabralea canjerana or other this compound-containing plant sources.

  • Extraction Solvent: Dichloromethane or Methanol.[1][9]

  • Procedure:

    • Air-dry and pulverize the plant material.

    • Macerate the powdered material in the chosen solvent at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

    • For further enrichment, the crude extract can be subjected to preliminary fractionation using techniques like solvent partitioning (e.g., with n-hexane and ethyl acetate).[9]

HSCCC Solvent System Selection and Preparation

The selection of an appropriate two-phase solvent system is the most critical step in developing an HSCCC method. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0, and good retention of the stationary phase.

  • Recommended Solvent System: A four-component system of n-hexane-ethyl acetate-methanol-water (HEMWat) has been successfully used for the isolation of this compound.[1]

  • Preparation of the Two-Phase System:

    • Mix n-hexane, ethyl acetate, methanol, and water in the volume ratio of 1:1.5:2.5:1 in a separatory funnel.

    • Shake the mixture vigorously for several minutes to ensure thorough equilibration.

    • Allow the two phases to separate completely at room temperature.

    • Separate the upper (less polar) and lower (more polar) phases.

    • Degas both phases by sonication before use to prevent bubble formation during the chromatographic run.

HSCCC Operation and Purification of this compound
  • Apparatus: A preparative HSCCC instrument.

  • Protocol:

    • Column Filling: Fill the entire HSCCC column with the stationary phase (either the upper or lower phase of the equilibrated solvent system). The choice of stationary phase depends on the partition coefficient of this compound and the desired elution mode.

    • Equilibration: Pump the mobile phase (the other phase of the solvent system) through the column at a specific flow rate while the centrifuge is rotating at a set speed (e.g., 800-1000 rpm). Continue until hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the outlet and a stable retention of the stationary phase.

    • Sample Injection: Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system (a mixture of both upper and lower phases) and inject it into the sample loop.

    • Elution: Elute the sample by pumping the mobile phase through the column.

    • Fraction Collection: Collect fractions of the eluate at regular intervals using a fraction collector.

    • Monitoring: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a vanillin-sulfuric acid reagent followed by heating can be used for the visualization of triterpenes.[1]

    • Recovery: After the target compound has been eluted, the stationary phase remaining in the column can be collected by pumping it out with air or the mobile phase.

    • Purity Analysis: Combine the fractions containing pure this compound, evaporate the solvent, and determine the purity of the isolated compound using HPLC.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Sample Preparation cluster_1 HSCCC System Preparation cluster_2 HSCCC Purification cluster_3 Analysis and Final Product Start Plant Material (e.g., Cabralea canjerana leaves) Extraction Extraction with Dichloromethane Start->Extraction Concentration Concentration to yield Crude Extract Extraction->Concentration Inject Inject Crude Extract Concentration->Inject Solvent Prepare Solvent System (n-hexane:EtOAc:MeOH:H2O) Equilibration Equilibrate and Separate Phases Solvent->Equilibration Degas Degas Upper and Lower Phases Equilibration->Degas Fill Fill Column with Stationary Phase Degas->Fill Equilibrate_HSCCC Equilibrate with Mobile Phase Fill->Equilibrate_HSCCC Equilibrate_HSCCC->Inject Elute Elution and Fraction Collection Inject->Elute Analyze TLC/HPLC Analysis of Fractions Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Final Pure this compound Evaporate->Final

Caption: HSCCC experimental workflow for this compound purification.

Putative Signaling Pathway for the Bioactivity of Triterpenoids like this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its demonstrated antimicrobial and potential anticancer activities suggest it may interact with common cellular pathways involved in inflammation and cell survival, similar to other structurally related triterpenoids like ursolic acid and asiatic acid.[10][11][12] These pathways often involve the regulation of transcription factors such as NF-κB and the activation of mitogen-activated protein kinase (MAPK) cascades.

G cluster_pathway Putative Triterpenoid Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ShoreicAcid This compound (or similar triterpenoid) Receptor Cell Surface Receptor (e.g., TLR) ShoreicAcid->Receptor Inhibition? IKK IKK Complex ShoreicAcid->IKK Inhibits Receptor->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade IkappaB IκBα IKK->IkappaB Inhibits NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AP1 AP-1 MAPK_cascade->AP1 Activates Gene Gene Transcription NFkB_nuc->Gene AP1->Gene Inflammation Inflammatory Response (Cytokines, Chemokines) Gene->Inflammation Apoptosis Apoptosis / Cell Cycle Arrest Gene->Apoptosis

Caption: Putative signaling pathway influenced by triterpenoids.

References

Application Notes and Protocols for the Isolation and Purification of Shoreic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Shoreic Acid, a dammarane-type triterpenoid, utilizing column chromatography. The methodologies described are based on established procedures for the separation of similar natural products and are intended to serve as a robust starting point for laboratory-scale purification.

Introduction to this compound

This compound is a tetracyclic triterpenoid with a dammarane skeleton, first isolated from Cabralea eichleriana[1]. It has also been reported in other plant species such as Aglaia lawii and Blepharidophyllum densifolium[2]. As a member of the triterpenoid class of compounds, this compound exhibits a range of biological activities that are of interest to the drug development community. The successful isolation and purification of this compound are critical preliminary steps for further pharmacological investigation. Column chromatography, particularly using silica gel as the stationary phase, is a widely adopted and effective technique for the purification of such moderately polar compounds from complex plant extracts[3].

Overview of the Isolation and Purification Workflow

The general procedure for isolating this compound involves a multi-step process that begins with the extraction of the compound from a plant source, followed by a chromatographic separation to purify the target molecule.

G A Plant Material Collection (e.g., leaves, stem bark) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Dichloromethane) B->C D Crude Extract Concentration C->D E Silica Gel Column Chromatography D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Purified this compound I->J

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

The following protocols are detailed guides for each major step in the isolation and purification of this compound.

Plant Material and Extraction

The selection of the plant source is the primary step. This compound has been isolated from the leaves of Cabralea canjerana and the stem bark of Meliaceae family plants like Aglaia elliptica[4][5].

Protocol 3.1.1: Maceration Extraction

  • Preparation: Air-dry the collected plant material (e.g., 1 kg of leaves or stem bark) at room temperature and then grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material in a suitable solvent (e.g., methanol or dichloromethane) at a 1:5 (w/v) ratio for 72 hours at room temperature, with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice more with fresh solvent.

  • Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Column Chromatography

Silica gel is the most commonly used stationary phase for the separation of triterpenoids due to its effectiveness in separating compounds based on polarity[3].

Protocol 3.2.1: Preparation of the Silica Gel Column (Slurry Method)

  • Column Setup: Secure a glass chromatography column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel (70-230 mesh) in the initial, least polar mobile phase (e.g., 100% n-hexane).

  • Packing the Column: Carefully pour the silica gel slurry into the column. Allow the solvent to drain slowly while continuously tapping the column to ensure even packing and to remove any air bubbles.

  • Equilibration: Once the silica gel has settled, add a layer of sand on top to prevent disturbance of the stationary phase during sample loading. Wash the column with 2-3 column volumes of the initial mobile phase until the packing is stable.

Protocol 3.2.2: Sample Loading and Elution

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it, and then carefully add the powdered sample to the top of the column.

  • Elution: Begin the elution with the least polar solvent and gradually increase the polarity of the mobile phase. This can be done in a stepwise or gradient manner. Collect the eluate in fractions of a defined volume.

The choice of mobile phase is critical for successful separation. A gradient elution is often employed for complex mixtures.

Table 1: Suggested Gradient Elution Systems for this compound Purification

StepMobile Phase System 1 (n-Hexane:Ethyl Acetate)Mobile Phase System 2 (Chloroform:Methanol)
1100:0100:0
295:598:2
390:1095:5
480:2090:10
570:3085:15
650:5080:20
70:100 (Ethyl Acetate)50:50
8Ethyl Acetate:Methanol (95:5)0:100 (Methanol)

Note: The ratios are presented as volume:volume.

Fraction Analysis and Compound Isolation

Protocol 3.3.1: Thin-Layer Chromatography (TLC) Analysis

  • Spotting: Spot a small amount of each collected fraction onto a TLC plate (silica gel 60 F254).

  • Development: Develop the TLC plate in a chamber saturated with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Visualization: Visualize the separated spots under UV light (254 nm and 365 nm) and by staining with an appropriate reagent (e.g., 10% H₂SO₄ in ethanol followed by heating)[4].

  • Pooling: Combine the fractions that show a spot corresponding to the Rf value of pure this compound.

Protocol 3.3.2: Final Purification

  • Combine the fractions containing this compound and evaporate the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent or by preparative HPLC if necessary to achieve higher purity.

Data Presentation and Expected Results

The success of the purification can be quantified by calculating the yield and assessing the purity of the final product.

Table 2: Hypothetical Purification Data for this compound

StepMass (g)Yield (%)Purity (%)
Crude Extract20.0100~5
Column Fractions (Pooled)0.52.5~90
Recrystallized Product0.42.0>98

Note: These values are illustrative and will vary depending on the plant source and extraction/purification efficiency.

Characterization of Purified this compound

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

G cluster_1 Spectroscopic Methods cluster_2 Chromatographic Methods A Purified this compound B Structural Elucidation A->B C Purity Assessment A->C D ¹H NMR B->D E ¹³C NMR B->E F Mass Spectrometry (MS) B->F G Infrared (IR) Spectroscopy B->G H HPLC C->H I TLC C->I

Caption: Analytical techniques for the characterization of purified this compound.

The structural elucidation is typically achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry, while purity is often assessed by HPLC and TLC[4].

By following these detailed protocols and application notes, researchers and scientists can effectively isolate and purify this compound for further studies in drug discovery and development.

References

Application Note: Quantitative Analysis of Shoreic Acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Shoreic Acid is a dammarane-type triterpene, a class of natural products known for a wide range of biological activities. Found in plant species such as Cabralea canjerana, this compound has garnered interest for its potential therapeutic properties, including antimycobacterial activity[1]. Accurate and robust quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research, quality control, and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for this compound Quantification

The overall process from sample acquisition to final data analysis involves several key stages, including sample preparation, chromatographic separation, detection, and data processing.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plant Material / Biological Matrix Grind Homogenization / Grinding Sample->Grind Extract Solvent Extraction (e.g., Methanol/Dichloromethane) Grind->Extract Filter Filtration / Centrifugation Extract->Filter Cleanup Solid Phase Extraction (SPE) (e.g., C18 or WAX cartridges) Filter->Cleanup Final Solvent Evaporation & Reconstitution in Mobile Phase Cleanup->Final Inject Sample Injection Final->Inject HPLC HPLC Separation (Reversed-Phase C18 Column) Inject->HPLC Detect Detection HPLC->Detect UV UV/PDA Detector Detect->UV Method 1 MS MS/MS Detector (ESI Negative Mode) Detect->MS Method 2 Integrate Peak Integration UV->Integrate MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

Sample Preparation Protocol

Effective sample preparation is critical to remove interfering matrix components and ensure accurate quantification. The following protocol is a general guideline for extracting this compound from plant materials.

1.1. Equipment and Reagents:

  • Homogenizer or grinder

  • Ultrasonic bath

  • Centrifuge

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18 or weak anion exchange - WAX)

  • HPLC grade solvents: Methanol, Acetonitrile, Water, Dichloromethane

  • Formic Acid (LC-MS grade)

  • 0.45 µm syringe filters

1.2. Extraction Procedure:

  • Weigh approximately 1 g of dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol or a dichloromethane/methanol mixture.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant. Repeat the extraction process (steps 2-4) on the pellet twice more to ensure complete extraction.

  • Combine all supernatants.

1.3. Sample Cleanup (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elute the this compound and other triterpenoids with 10 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for the intended analysis (HPLC or LC-MS).

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection[2][3][4].

HPLC-UV Method Protocol

This method is suitable for routine quantification where high sensitivity is not the primary requirement. Due to the lack of a strong chromophore in many triterpenoids, detection is typically performed at low UV wavelengths (200-220 nm).

2.1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 70:30 (v/v) ratio[5]. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: Approximately 25-30 minutes, sufficient to elute the compound of interest and any related substances.

2.2. Calibration: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by serial dilution, typically ranging from 1 µg/mL to 100 µg/mL. Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration[6].

LC-MS/MS Method Protocol

LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for analyzing complex matrices or trace amounts of this compound. Acidic compounds like this compound are typically analyzed in negative ion electrospray ionization (ESI) mode[7].

3.1. Instrumentation and Conditions:

  • LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Mass Spectrometer: Triple quadrupole or Q-ToF mass spectrometer with an ESI source.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-10 min: Linear gradient from 50% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.5 min: Return to 50% B

    • 12.5-15 min: Re-equilibration at 50% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.2. Mass Spectrometer Parameters:

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a pure standard of this compound. For a hypothetical [M-H]⁻ precursor ion, potential product ions would be generated through fragmentation.

  • MRM Transitions (Hypothetical):

    • Quantifier: e.g., m/z 471.4 -> 427.4

    • Qualifier: e.g., m/z 471.4 -> 381.3

3.3. Calibration: Prepare calibration standards in the range of 1 ng/mL to 500 ng/mL in a matrix-matched solution to compensate for matrix effects[7]. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

Quantitative Data Summary

The following tables summarize typical validation parameters expected for the HPLC-UV and LC-MS/MS methods based on data from similar triterpenoid and organic acid analyses[6][8][9][10].

Table 1: HPLC-UV Method Performance

Parameter Typical Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL
Precision (%RSD) < 2%

| Accuracy (Recovery %) | 95 - 105% |

Table 2: LC-MS/MS Method Performance

Parameter Typical Value
Linearity (r²) > 0.999
Range 1 - 500 ng/mL
Limit of Detection (LOD) ~0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) ~0.5 - 1.0 ng/mL
Precision (%RSD) < 5%

| Accuracy (Recovery %) | 92 - 108% |

Hypothetical Signaling Pathway for Triterpenoids

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many triterpenoids are known to induce apoptosis (programmed cell death) in cancer cells through intrinsic and extrinsic pathways. This diagram illustrates a potential mechanism of action.

G SA This compound (Triterpenoid) ROS ↑ Reactive Oxygen Species (ROS) SA->ROS p53 ↑ p53 Activation SA->p53 Mito Mitochondrial Stress ROS->Mito CytC Cytochrome C Release Mito->CytC Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis induction pathway by this compound.

References

Application Note: In Vitro Antibacterial Activity Testing of Shoreic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid, a dammarane-type triterpenoid isolated from plants such as Cabralea eichleriana, represents a class of natural products with potential therapeutic applications.[1] The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. This document provides detailed protocols for the in vitro evaluation of the antibacterial properties of this compound. The methodologies outlined herein are standard assays used to determine a compound's inhibitory and bactericidal efficacy, its rate of action, and its effect on bacterial biofilms. These protocols are designed to be adaptable for screening against a variety of bacterial species.

Data Presentation

Quantitative data from the described experiments should be recorded and organized for clear interpretation and comparison. The following tables are templates for summarizing the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive
Streptococcus pyogenes (ATCC 19615)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Methicillin-resistantS. aureus (MRSA)Gram-positive

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 25923)Gram-positive
Streptococcus pyogenes (ATCC 19615)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Methicillin-resistantS. aureus (MRSA)Gram-positive

Interpretation: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 is considered bacteriostatic.[2][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[4][5] The broth microdilution method is a standard and widely used technique.[6][7]

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)[8]

  • Sterile 96-well microtiter plates[6]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)[5]

  • Spectrophotometer

  • Incubator (37°C)[6]

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for this compound (e.g., DMSO), sterile

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to wells 2 through 12. 200 µL of the this compound solution (at twice the highest desired final concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded.

  • Controls:

    • Growth Control (GC): A well containing only MHB and the bacterial inoculum (no this compound).

    • Sterility Control (SC): A well containing only MHB to check for contamination.

    • Positive Control: A separate set of dilutions with a known antibiotic.

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that the final inoculum density in each well is approximately 5 x 10⁵ CFU/mL.[5] Add 100 µL of this inoculum to each well (except the Sterility Control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[4][6] This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill a bacterium.[2] It is performed as a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which corresponds to no bacterial growth on the subculture plate.[2][8]

Time-Kill Curve Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[9][10]

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)

  • MHB and MHA plates

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

Procedure:

  • Preparation: Prepare flasks containing MHB with this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates to determine the number of viable cells (CFU/mL).

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the colonies.

  • Plotting: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • Bacterial strains known for biofilm formation (e.g., P. aeruginosa, S. aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)

  • Sterile 96-well flat-bottomed microtiter plates

  • This compound

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol[12]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Inoculation and Treatment: Add 100 µL of a standardized bacterial suspension (~1 x 10⁷ CFU/mL) in TSB to the wells of a 96-well plate. Add 100 µL of this compound at various sub-MIC concentrations. Include a growth control without the compound.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) cells by aspirating the medium. Wash the wells gently two or three times with 200 µL of sterile PBS to remove any remaining non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with PBS or distilled water until the wash water is clear.

  • Drying and Solubilization: Allow the plate to air dry. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[12]

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 492 nm or 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.[12]

Visualizations

G cluster_prep Preparation cluster_assays Primary Assays cluster_secondary_assays Secondary Assays cluster_results Data Analysis prep_compound Prepare this compound Stock Solution mic_assay MIC Assay (Broth Microdilution) prep_compound->mic_assay time_kill Time-Kill Assay prep_compound->time_kill biofilm Anti-Biofilm Assay prep_compound->biofilm prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->time_kill prep_inoculum->biofilm mbc_assay MBC Assay (Subculturing) mic_assay->mbc_assay Use MIC results inhibitory_data Inhibitory Concentration mic_assay->inhibitory_data bactericidal_data Bactericidal Concentration mbc_assay->bactericidal_data rate_of_kill Rate of Kill time_kill->rate_of_kill biofilm_inhibition Biofilm Inhibition biofilm->biofilm_inhibition

Caption: Experimental workflow for in vitro antibacterial testing.

G cluster_compound cluster_membrane Bacterial Cell Membrane cluster_effect SA This compound Membrane Cell Membrane Integrity SA->Membrane Disrupts Permeability Membrane Permeability SA->Permeability Increases Leakage Leakage of Intracellular Contents (Ions, ATP, Nucleic Acids) Membrane->Leakage Permeability->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Hypothetical mechanism: bacterial membrane disruption.

References

Antifungal Susceptibility Testing of Shoreic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antifungal susceptibility testing of Shoreic Acid, a triterpenoid compound with known antimicrobial properties. This document is intended to guide researchers in the evaluation of this compound's efficacy against various fungal pathogens using standardized methodologies.

Introduction

This compound is a dammarane-type triterpenoid that has been isolated from various plant sources, including Shorea guiso and Cabralea eichleriana.[1] Published research has demonstrated its biological activity, including antibacterial and antifungal properties.[2] Specifically, this compound has shown inhibitory activity against the yeasts Candida albicans and the filamentous fungus Trichophyton mentagrophytes.[2] However, it was reported to be inactive against Aspergillus niger.[2] To further characterize its antifungal potential and establish a more quantitative understanding of its efficacy, standardized antifungal susceptibility testing is essential.

This document outlines protocols for determining the in vitro antifungal activity of this compound, primarily adapting methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methods, including broth microdilution and disk diffusion, are the gold standard for assessing the susceptibility of fungi to antimicrobial agents.[3][4][5][6][7]

Principle of Antifungal Susceptibility Testing

Antifungal susceptibility testing (AFST) determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[1] These in vitro results are crucial for drug discovery and development, helping to establish the spectrum of activity of a new compound and providing a basis for further preclinical and clinical investigations.

Data on Antifungal Activity of this compound

Currently, the publicly available data on the antifungal activity of this compound is qualitative, presented as "Activity Indices" (AI).[2] While this indicates a level of antifungal effect, it does not provide the quantitative MIC values necessary for direct comparison with other antifungal agents. The table below summarizes the existing data. Further research is required to establish precise MIC values for this compound against a broader range of fungal species.

Fungal SpeciesActivity Index (AI)Reference
Candida albicans0.2[2]
Trichophyton mentagrophytes0.3[2]
Aspergillus nigerInactive[2]

Note: The Activity Index (AI) is a qualitative measure and is not directly comparable to MIC values.

Experimental Protocols

The following are detailed protocols for performing antifungal susceptibility testing of this compound. These are adapted from CLSI documents M27 (for yeasts) and M38-A2 (for filamentous fungi).[1]

Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida albicans)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom)

  • Fungal isolate (e.g., Candida albicans ATCC 90028 as a quality control strain)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a concentration of 1.28 mg/mL. Further dilutions should be made in RPMI 1640 medium.

  • Preparation of Fungal Inoculum:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Microtiter Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted this compound.

    • Include a positive control well (inoculum without this compound) and a negative control well (medium only).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50% for azoles and echinocandins against yeasts) in growth compared to the positive control.[5] For a new compound, the endpoint may need to be defined as 80% or 100% inhibition.

Protocol 2: Disk Diffusion Method for Yeasts

This method provides a qualitative assessment of susceptibility.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolate

  • Sterile saline

  • McFarland standards

Procedure:

  • Preparation of this compound Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution. The optimal concentration will need to be determined empirically.

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Fungal Inoculum:

    • Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C for 24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone correlates with the susceptibility of the fungus to this compound. Interpretive criteria (Susceptible, Intermediate, Resistant) will need to be established through correlation with MIC data.

Visualization of Experimental Workflow and Potential Mechanism

To aid in the understanding of the experimental process and the potential mode of action of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation cluster_results Results SA_prep Prepare this compound Stock Solution Serial_dilution Perform Serial Dilutions of this compound SA_prep->Serial_dilution Inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) Add_inoculum Add Fungal Inoculum to Wells Inoculum_prep->Add_inoculum Media_prep Prepare RPMI 1640 Medium Media_prep->Serial_dilution Serial_dilution->Add_inoculum Incubate Incubate at 35°C for 24-48 hours Add_inoculum->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

G cluster_compound This compound (Triterpene) cluster_cell Fungal Cell cluster_effects Cellular Effects SA This compound Cell_Membrane Cell Membrane (Ergosterol) SA->Cell_Membrane Interacts with membrane lipids Cell_Wall Cell Wall Cytoplasm Cytoplasm Membrane_Damage Membrane Damage & Increased Permeability Cell_Membrane->Membrane_Damage Ion_Leakage Leakage of K+ ions and other components Membrane_Damage->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Hypothetical Antifungal Mechanism of this compound.

Discussion and Future Directions

The provided protocols offer a standardized framework for the in vitro evaluation of this compound's antifungal properties. Given that the primary mechanism of action for many triterpenes involves the disruption of the fungal cell membrane, it is hypothesized that this compound may act in a similar manner.[3] This can lead to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in fungal cell death.

Future research should focus on:

  • Determining MIC values for this compound against a wide range of clinically relevant yeasts and molds.

  • Investigating the mechanism of action through studies such as membrane permeability assays and analysis of cellular leakage.

  • Evaluating the potential for synergy with existing antifungal drugs.

  • Assessing the in vivo efficacy of this compound in animal models of fungal infections.

By following these standardized protocols, researchers can generate reproducible and comparable data that will be crucial for the continued development of this compound as a potential novel antifungal agent.

References

Application Notes & Protocols: Cell Culture-Based Assays for Shoreic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Shoreic Acid, a dammarane skeleton compound isolated from Cabralea eichleriana, represents a class of natural products with potential therapeutic properties[1]. The initial characterization of any novel compound for drug development, particularly in oncology, involves a thorough assessment of its cytotoxic effects. These application notes provide a comprehensive framework and detailed protocols for evaluating the cytotoxicity of this compound using standard cell culture-based assays. The methodologies described herein are designed for researchers, scientists, and drug development professionals to systematically determine the compound's impact on cell viability, membrane integrity, and the induction of apoptosis.

MTT Assay: Assessment of Metabolic Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][3]. The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals[2]. The concentration of the resulting formazan, which is measured spectrophotometrically, is directly proportional to the number of metabolically active cells[4][5].

Experimental Protocol: MTT Assay

This protocol is adapted from standard procedures for a 96-well plate format.[4][5]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line(s)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.[4][5] The solution should be filter-sterilized and protected from light[2].

  • Solubilization Solution: e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidic SDS solution[5][6].

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of ~75,000 cells/mL and seed 100 µL (approximately 7,500 cells) into each well of a 96-well plate[5]. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the old media from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well[4][5].

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals[4][6].

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[4][5].

  • Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution[5]. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader[5][6]. A reference wavelength of 620-680 nm can be used to reduce background noise[5].

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

Data Presentation: MTT Assay Results

Quantitative data should be organized to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100%
11.10 ± 0.0688%
50.88 ± 0.0570%
100.63 ± 0.0450%
250.31 ± 0.0325%
500.15 ± 0.0212%
1000.08 ± 0.016%
Calculated IC₅₀ 10 µM

Note: Data shown are for illustrative purposes only.

Workflow Diagram: MTT Assay

MTT_Workflow start_end start_end process process reagent reagent incubation incubation measurement measurement A Seed Cells in 96-well Plate B Incubate Overnight (37°C, 5% CO2) A->B C Treat with this compound (Various Concentrations) B->C D Incubate (e.g., 24-72h) C->D E Add MTT Reagent to each well D->E F Incubate for 3-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for assessing cell viability with the MTT assay.

LDH Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring plasma membrane damage[7]. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture[7][8]. The amount of LDH in the supernatant is quantified in a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, which reduces a tetrazolium salt to a colored formazan product[7][9]. The intensity of the color, measured at 490 nm, is proportional to the number of lysed cells[9][10].

Experimental Protocol: LDH Assay

This protocol is based on commercially available colorimetric LDH assay kits.[7][9]

Materials:

  • This compound

  • Target cancer cell line(s)

  • Complete culture medium (preferably with low serum to reduce background LDH)

  • 96-well flat-bottom sterile culture plates

  • LDH Assay Kit (containing Substrate Mix, Assay Buffer, Stop Solution, Lysis Solution)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium[9].

  • Controls Setup: Prepare triplicate wells for each control:

    • Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with 10 µL of 10X Lysis Solution 45 minutes before the end of the experiment[7][11].

    • Medium Background Control: Complete medium without cells.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the test wells. Incubate for the desired duration (e.g., 24-72 hours).[12]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells[7].

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate[7][11].

  • Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant[11].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[7][11].

  • Stop Reaction: Add 50 µL of Stop Solution to each well and mix gently[7][11].

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm[7][11].

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Subtract the medium background control value from all other values.

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

Data Presentation: LDH Assay Results

Data should be presented to show the dose-dependent effect of this compound on membrane leakage.

This compound Conc. (µM)Corrected Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous)0.15 ± 0.020%
10.18 ± 0.033.5%
50.25 ± 0.0411.8%
100.45 ± 0.0535.3%
250.78 ± 0.0674.1%
500.95 ± 0.0794.1%
1001.00 ± 0.08100%
Max Release1.00 ± 0.08100%

Note: Data shown are for illustrative purposes only.

Workflow Diagram: LDH Assay

LDH_Workflow process process control control incubation incubation reagent reagent measurement measurement result result A Seed Cells & Incubate B Add this compound (Test Wells) Add Vehicle (Spontaneous Control) Add Lysis Buffer (Max Control) A->B C Incubate (e.g., 24-72h) B->C D Centrifuge Plate (250 x g) C->D E Transfer Supernatant to New Plate D->E F Add LDH Reaction Mixture E->F G Incubate 30 min (Room Temp) F->G H Add Stop Solution G->H I Read Absorbance (490 nm) H->I J Calculate % Cytotoxicity I->J

Caption: Workflow for assessing membrane integrity with the LDH assay.

Annexin V/PI Staining: Detection of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for anti-cancer drugs[13]. An early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC[13]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost[14]. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Experimental Protocol: Annexin V/PI Staining

This protocol is for analysis by flow cytometry.[13][14]

Materials:

  • This compound

  • Target cancer cell line(s)

  • 6-well plates

  • PBS, cold

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

Procedure:

  • Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and transfer to a FACS tube[13].

  • Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS[13][14].

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL[13].

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[13].

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[13].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry[13].

    • Annexin V⁻ / PI⁻: Live cells

    • Annexin V⁺ / PI⁻: Early apoptotic cells

    • Annexin V⁺ / PI⁺: Late apoptotic or necrotic cells

    • Annexin V⁻ / PI⁺: Necrotic cells

Data Presentation: Apoptosis Assay Results

Flow cytometry data should be quantified and presented in a table.

This compound Conc. (µM)% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
0 (Control)95.1%2.5%2.1%
1070.3%18.4%10.5%
2545.2%35.8%18.1%
5015.6%48.9%34.7%

Note: Data shown are for illustrative purposes only. Quadrant numbers (e.g., Q3) may vary based on instrument setup.

Investigation of Potential Signaling Pathways

The cytotoxic effects of many natural compounds are mediated through the modulation of specific cell signaling pathways that control proliferation and apoptosis[15][16]. While the specific molecular targets of this compound are unknown, related compounds often impact key pathways such as the PI3K/AKT/mTOR and MAPK pathways, which are central regulators of cell survival and death[17][18][19]. Investigating these pathways can provide insight into the mechanism of action of this compound.

Diagram: Representative Apoptosis Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated as a potential mechanism for this compound-induced cytotoxicity. This pathway shows how inhibition of survival signals (like the PI3K/AKT pathway) can lead to the activation of the intrinsic (mitochondrial) apoptosis cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion compound compound pathway_up pathway_up pathway_down pathway_down pro_survival pro_survival pro_apoptosis pro_apoptosis outcome outcome GF Growth Factor Receptor PI3K PI3K GF->PI3K SA This compound AKT AKT SA->AKT Inhibition? Bax Bax (Pro-apoptotic) SA->Bax Activation? PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Bcl2->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway for this compound-induced apoptosis.

References

Formulating Shoreic Acid for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid is a dammarane-type triterpenoid compound isolated from various plant species, including those from the Shorea and Cabralea genera[1]. Triterpenoids as a class have garnered significant interest for their diverse pharmacological activities. Preliminary research suggests that this compound possesses antibacterial, antifungal, and antiviral properties[2][3]. Effective preclinical evaluation of this compound in animal models is contingent upon the development of appropriate formulations that ensure adequate bioavailability and minimize vehicle-related toxicity. Due to its presumed low aqueous solubility, a common characteristic of triterpenoids, formulating this compound presents a significant challenge.

These application notes provide a comprehensive guide to developing suitable formulations of this compound for oral and intraperitoneal administration in rodent models. The protocols outlined below are based on established methods for formulating poorly soluble compounds for in vivo studies.

Physicochemical Properties and Solubility

Table 1: Recommended Excipients for this compound Formulation

ExcipientClassRecommended Concentration Range (in final formulation)Notes
Dimethyl Sulfoxide (DMSO)Co-solvent5-20% (v/v)Excellent solubilizing agent. Use the lowest effective concentration to minimize potential toxicity.
Polyethylene Glycol 400 (PEG 400)Co-solvent/Vehicle30-50% (v/v)Generally well-tolerated in rodents and can improve the solubility of hydrophobic compounds.
Tween 80 (Polysorbate 80)Surfactant/Emulsifier1-10% (v/v)Used to increase solubility and stability of the formulation, particularly for suspensions.
Corn OilVehicle (for oral administration)Up to 90% (v/v)A common vehicle for lipophilic compounds administered orally.
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Aqueous Vehicleq.s. to final volumeUsed to dilute the formulation to the final desired concentration for administration.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Formulation for Oral or Intraperitoneal Administration

This protocol is designed to create a clear, solubilized formulation of this compound suitable for administration by oral gavage or intraperitoneal injection.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80

  • Sterile Saline (0.9% NaCl) or PBS

  • Sterile vials and syringes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Target Concentration: Based on the desired dose (mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for oral gavage in rats), calculate the required final concentration of this compound in the formulation.

  • Initial Solubilization: In a sterile vial, dissolve the calculated amount of this compound in the smallest necessary volume of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Addition of Co-solvents and Surfactants: To the DMSO solution, add PEG 400 and Tween 80 according to the desired final concentration (refer to Table 1). For example, a common vehicle composition is 10% DMSO, 40% PEG 400, and 5% Tween 80.

  • Vortexing: Vortex the mixture vigorously for several minutes to ensure homogeneity.

  • Aqueous Dilution: Slowly add sterile saline or PBS to the organic mixture while continuously vortexing to reach the final desired volume. This step should be performed cautiously to avoid precipitation of the compound.

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, gentle warming or sonication may be attempted, but stability should be confirmed.

  • Storage: Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh or conduct stability studies if it is to be stored for an extended period.

Table 2: Example Formulation for a 10 mg/kg Oral Dose in a 200g Rat

ParameterValue
Animal Weight200 g
Dose10 mg/kg
Total Dose per Animal2 mg
Dosing Volume10 mL/kg
Total Volume per Animal2 mL
Final Concentration1 mg/mL
Formulation Composition (for 10 mL total volume)
This compound10 mg
DMSO1 mL (10%)
PEG 4004 mL (40%)
Tween 800.5 mL (5%)
Saline (0.9% NaCl)4.5 mL (45%)
Protocol 2: Preparation of a Suspension Formulation for Oral Administration

If this compound cannot be fully solubilized at the desired concentration, a suspension can be prepared. This is generally more suitable for oral administration.

Materials:

  • This compound

  • Tween 80

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in water, or Corn Oil)

  • Mortar and pestle or homogenizer

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Particle Size Reduction (if necessary): For poorly soluble compounds, reducing the particle size can improve dissolution and absorption. If possible, micronize the this compound powder.

  • Wetting the Compound: In a mortar, add a small amount of Tween 80 to the this compound powder and triturate with a pestle to form a uniform paste. This step is crucial for preventing clumping when the vehicle is added.

  • Vehicle Addition: Gradually add the chosen vehicle (e.g., 0.5% CMC or corn oil) to the paste while continuously triturating or homogenizing until a uniform suspension is formed.

  • Final Volume Adjustment: Transfer the suspension to a graduated cylinder or volumetric flask and add the vehicle to the final desired volume.

  • Homogenization: Vortex the suspension thoroughly before each administration to ensure a uniform dose.

  • Storage: Store the suspension at 4°C. Suspensions should be prepared fresh daily.

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: In Vivo Tolerability cluster_3 Phase 4: Pharmacokinetic Study Solubility Determine this compound Solubility in Individual Excipients (e.g., DMSO, PEG 400, Corn Oil) Quantify Quantify Solubility (mg/mL) Solubility->Quantify Formulate Prepare Test Formulations (Co-solvent systems, Suspensions) Quantify->Formulate Assess Assess Physical Stability (Clarity, Precipitation, Re-suspendability) Formulate->Assess Administer Administer Vehicle Control and Formulated this compound to Animals Assess->Administer Monitor Monitor for Adverse Clinical Signs (e.g., weight loss, behavioral changes) Administer->Monitor PK_Study Conduct Pilot PK Study with Optimized Formulation Monitor->PK_Study Analyze Analyze Plasma Samples for This compound Concentration PK_Study->Analyze

Caption: Workflow for this compound formulation development.

Potential Signaling Pathways of Dammarane Triterpenoids

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on other dammarane-type triterpenoids suggest potential involvement in several key cellular pathways. This information can guide the design of pharmacodynamic studies.

NF-κB Signaling Pathway

Many triterpenoids have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators This compound (potential) This compound (potential) This compound (potential)->IKK Complex Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Some triterpenoids can activate this pathway, leading to the expression of cytoprotective genes.

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequestration Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nucleus->ARE Gene Expression Gene Expression ARE->Gene Expression Cytoprotective Proteins Cytoprotective Proteins Gene Expression->Cytoprotective Proteins This compound (potential) This compound (potential) This compound (potential)->Keap1 Activation

Caption: Potential activation of the Nrf2 pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Certain triterpenoids have been found to modulate this pathway.

G Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (e.g., ERK, JNK, p38) MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK (e.g., ERK, JNK, p38) Phosphorylation Transcription Factors Transcription Factors MAPK (e.g., ERK, JNK, p38)->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response This compound (potential) This compound (potential) This compound (potential)->MAPKKK Modulation

Caption: Potential modulation of the MAPK pathway by this compound.

LXRα Signaling Pathway

Liver X receptor alpha (LXRα) is a nuclear receptor that plays a crucial role in cholesterol metabolism and inflammation. Some dammarane triterpenoids have been identified as activators of the LXRα pathway.

G This compound (potential) This compound (potential) LXRα/RXR LXRα/RXR Heterodimer This compound (potential)->LXRα/RXR Activation Nucleus Nucleus LXRα/RXR->Nucleus Translocation LPRE LXR Response Element Nucleus->LPRE Target Gene Expression Target Gene Expression LPRE->Target Gene Expression ABCA1, ABCG1 ABCA1, ABCG1 Target Gene Expression->ABCA1, ABCG1 Cholesterol Efflux Cholesterol Efflux ABCA1, ABCG1->Cholesterol Efflux

Caption: Potential activation of the LXRα pathway by this compound.

Conclusion

The successful in vivo evaluation of this compound hinges on the rational design of its formulation. The protocols provided herein offer a starting point for developing both solubilized and suspension formulations suitable for rodent studies. It is imperative that researchers conduct thorough solubility and tolerability studies to optimize the formulation for their specific experimental needs. The potential involvement of this compound in key signaling pathways such as NF-κB, Nrf2, MAPK, and LXRα provides a framework for investigating its mechanism of action in various disease models.

References

Troubleshooting & Optimization

How to improve Shoreic Acid extraction yield from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Shoreic Acid from plant materials.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound.

Question: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction process. These can include the choice of solvent, extraction temperature and time, and the physical preparation of the plant material. Inefficient downstream processing and purification can also contribute to product loss. A systematic evaluation of each step is crucial for identifying the bottleneck.

Question: How can I improve the initial extraction efficiency from the plant matrix?

Answer: To enhance the initial extraction, consider optimizing the following parameters:

  • Solvent Selection: The polarity of the solvent is critical. This compound, a triterpene, is generally soluble in organic solvents. Dichloromethane has been successfully used for the extraction of this compound. Other solvents like methanol, ethanol, or ethyl acetate may also be effective. It is advisable to perform small-scale trials with different solvents to determine the most efficient one for your specific plant material.

  • Particle Size: Reducing the particle size of the dried plant material by grinding it into a fine powder increases the surface area available for solvent penetration, which can significantly improve extraction efficiency.

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction by creating a larger concentration gradient. However, an excessively large volume of solvent will require more energy and time for subsequent concentration steps.

  • Extraction Technique: Techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve yields and reduce extraction times compared to simple maceration.

Question: My extract contains a high level of impurities. How can I clean it up?

Answer: High levels of impurities are a common challenge. A multi-step purification strategy is often necessary. Consider incorporating the following techniques:

  • Liquid-Liquid Partitioning: This can be used to separate compounds based on their differential solubility in two immiscible liquid phases. For instance, partitioning your crude extract between a non-polar solvent like hexane and a more polar solvent can remove highly non-polar impurities.

  • Chromatography: Column chromatography is a powerful tool for purification. Normal phase chromatography on silica gel or reversed-phase chromatography on C18 are common choices. For preparative scale, High-Speed Countercurrent Chromatography (HSCCC) has been shown to be effective for the isolation of this compound.[1]

  • Precipitation: In some cases, impurities can be precipitated out of the solution by changing the solvent composition or pH.

Question: I am observing degradation of this compound during the process. What could be the cause?

Answer: Triterpenoic acids can be susceptible to degradation under harsh conditions.

  • Temperature: Excessive heat during extraction or solvent evaporation can lead to degradation. It is advisable to use the lowest effective temperature.

  • pH: Strongly acidic or basic conditions can potentially cause structural changes. Maintaining a neutral or slightly acidic pH during extraction and purification is generally recommended unless a specific pH is required for a particular step.

  • Light and Air: Exposure to light and air can cause oxidation. It is good practice to protect your samples from light and to work under an inert atmosphere (e.g., nitrogen) if possible, especially during long-term storage.

Impact of Extraction Parameters on Yield

The following table summarizes the general effects of key experimental parameters on the yield of triterpenoic acids like this compound, based on principles from related compound extractions.

ParameterConditionExpected Impact on YieldRationale
Solvent Type MethanolModerate to HighGood for a broad range of polar and non-polar compounds.
DichloromethaneHighEffective for triterpenes like this compound.
Ethyl AcetateModerate to HighGood selectivity for moderately polar compounds.
HexaneLowPrimarily extracts non-polar compounds, may be useful for initial defatting.
Temperature Low (25°C)LowerSlower extraction kinetics.
Moderate (50°C)HigherIncreased solubility and diffusion rates.[2]
High (Boiling Point)Potentially LowerRisk of thermal degradation of the target compound.
Extraction Time Short (1 hour)LowerInsufficient time for complete extraction.
Moderate (3-6 hours)HigherAllows for more complete diffusion of the solute.
Long (>12 hours)Diminishing ReturnsMay increase the extraction of undesirable impurities.
Particle Size Coarse (> 2mm)LowerReduced surface area for solvent interaction.
Fine (< 0.5mm)HigherIncreased surface area enhances solvent penetration and extraction.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the extraction and initial purification of this compound?

A1: A general protocol for the extraction and initial purification of this compound from dried plant material is as follows:

Experimental Protocol: Solvent Extraction of this compound

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material in a flask.

    • Add 1 L of dichloromethane to the flask.

    • Perform extraction using a Soxhlet apparatus for 6-8 hours, or by maceration with stirring for 24 hours at room temperature.

  • Concentration:

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Initial Purification (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning against an equal volume of hexane to remove non-polar impurities like fats and waxes.

    • Separate the methanolic layer and concentrate it under reduced pressure to obtain a partially purified extract.

Q2: How can I quantify the amount of this compound in my extract?

A2: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

Experimental Protocol: Quantification of this compound by HPLC

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of pure this compound standard.

    • Prepare a stock solution in a suitable solvent (e.g., methanol).

    • Create a series of standard solutions of known concentrations by serial dilution of the stock solution.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of your dried extract.

    • Dissolve the extract in the mobile phase or a suitable solvent to a known final concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (to be determined by UV scan of the pure standard, likely around 210 nm for non-conjugated triterpenes).

    • Injection Volume: 20 µL.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Q3: Can you provide a more advanced purification technique for obtaining high-purity this compound?

A3: High-Speed Countercurrent Chromatography (HSCCC) is an effective method for the preparative isolation of this compound.[1]

Experimental Protocol: Purification of this compound by HSCCC

  • Preparation of Solvent System:

    • A two-phase solvent system is required. A commonly used system for triterpenes is a mixture of n-hexane, ethyl acetate, methanol, and water. A potential starting ratio is 1:1.5:2.5:1 (v/v/v/v).[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase (this can vary depending on the specific system).

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Rotate the column at a set speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Sample Injection and Fractionation:

    • Dissolve the partially purified this compound extract in a small volume of the mobile phase.

    • Inject the sample into the HSCCC system.

    • Collect fractions of the eluent at regular intervals.

  • Analysis of Fractions:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Dichloromethane) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification quantification Quantification (HPLC) crude_extract->quantification pure_shoreic_acid Pure this compound purification->pure_shoreic_acid pure_shoreic_acid->quantification

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_tree start Low this compound Yield check_extraction Check Extraction Parameters start->check_extraction check_purification Check Purification Steps start->check_purification check_degradation Check for Degradation start->check_degradation solvent Optimize Solvent? check_extraction->solvent temp_time Optimize Temp/Time? check_extraction->temp_time particle_size Reduce Particle Size? check_extraction->particle_size column_overload Column Overloading? check_purification->column_overload wrong_phase Incorrect Stationary/Mobile Phase? check_purification->wrong_phase fraction_loss Losing Compound in Fractions? check_purification->fraction_loss high_temp High Temperature Used? check_degradation->high_temp ph_extreme Extreme pH? check_degradation->ph_extreme solution1 Test different polarity solvents solvent->solution1 solution2 Create a time course and temperature profile experiment temp_time->solution2 solution3 Grind plant material to a finer powder particle_size->solution3 solution4 Reduce sample load on column column_overload->solution4 solution5 Screen different chromatography conditions (TLC) wrong_phase->solution5 solution6 Analyze all fractions to track the compound fraction_loss->solution6 solution7 Use lower temperatures for extraction and concentration high_temp->solution7 solution8 Maintain a neutral pH throughout the process ph_extreme->solution8

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Shoreic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Shoreic Acid during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

This compound is a dammarane-type triterpenoid compound with the chemical formula C30H50O4[1]. Its molecular structure contains a large, non-polar carbon skeleton, which results in poor water solubility. This is a common characteristic of many organic compounds with high molecular weight and a predominance of hydrophobic groups[2][3]. A supplier datasheet indicates its solubility in dimethyl sulfoxide (DMSO)[4].

Q2: What are the common consequences of low aqueous solubility in my experiments?

Low aqueous solubility can lead to several experimental challenges, including:

  • Difficulty in preparing stock solutions at desired concentrations.

  • Precipitation of the compound in aqueous buffers or cell culture media.

  • Inaccurate results in bioassays due to non-homogenous solutions.

  • Low bioavailability in in vivo studies[2][5].

Q3: What are the general strategies to improve the solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical modifications[3]. Common methods include pH adjustment, the use of co-solvents, addition of surfactants, creating solid dispersions, and formulating the compound into nanoparticles or liposomes[5][6][7]. The choice of method depends on the specific experimental requirements, such as the desired final concentration, the biological system being used, and the downstream applications.

Q4: Can I use organic solvents to dissolve this compound?

Yes, this compound is soluble in organic solvents like DMSO[4]. While using a small amount of a water-miscible organic solvent as a co-solvent can be an effective way to dissolve this compound, it is crucial to consider the potential toxicity of the solvent to the biological system being studied. High concentrations of solvents like DMSO can have detrimental effects on cells. Therefore, it is important to determine the maximum tolerable solvent concentration for your specific experimental setup.

Troubleshooting Guide

This section provides a step-by-step approach to troubleshooting and overcoming solubility issues with this compound.

Problem: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common issue when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the poorly soluble compound to crash out of solution.

Troubleshooting_Precipitation start Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration check_dmso Is the final DMSO concentration too low? check_concentration->check_dmso No fail Issue Persists check_concentration->fail Yes, lower concentration option_ph Try pH Adjustment check_dmso->option_ph Yes option_cosolvent Use a different Co-solvent check_dmso->option_cosolvent Yes option_surfactant Add a Surfactant check_dmso->option_surfactant Yes option_formulation Consider Advanced Formulations (Nanoparticles, Liposomes) option_ph->option_formulation If pH modification is not suitable success Solubility Achieved option_ph->success option_cosolvent->option_formulation If co-solvents are not suitable option_cosolvent->success option_surfactant->option_formulation If surfactants are not suitable option_surfactant->success option_formulation->success Nanoparticle_Formulation start Dissolve this compound & PLGA in Organic Solvent emulsification Add to Aqueous Surfactant Solution (Homogenization/Sonication) start->emulsification evaporation Evaporate Organic Solvent emulsification->evaporation collection Collect Nanoparticles (Centrifugation) evaporation->collection resuspension Wash and Resuspend in Aqueous Buffer collection->resuspension end This compound Nanoparticle Suspension resuspension->end Liposome_Formulation start Dissolve this compound & Lipids in Organic Solvent film_formation Form Thin Film by Solvent Evaporation start->film_formation hydration Hydrate Film with Aqueous Buffer film_formation->hydration sizing Size Reduction (Sonication/Extrusion) hydration->sizing end This compound Liposomal Formulation sizing->end

References

Technical Support Center: Shoreic Acid Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Shoreic Acid using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider for HPLC purification?

A: this compound is a triterpenoid with a dammarane skeleton. Key properties relevant to its HPLC purification include:

  • Molecular Formula: C₃₀H₅₀O₄[1]

  • Molecular Weight: 474.72 g/mol [2][3]

  • Acidity: It is a carboxylic acid, meaning the pH of the mobile phase will significantly impact its retention and peak shape.

  • Solubility: this compound is soluble in a range of organic solvents including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4]

  • Hydrophobicity: With a calculated XLogP3 of 7.3, this compound is a highly hydrophobic molecule, suggesting that reversed-phase HPLC is a suitable purification method.[1]

Q2: Which HPLC mode is best suited for this compound purification?

A: Given its hydrophobic nature, Reversed-Phase HPLC (RP-HPLC) is the most appropriate and commonly used mode for the purification of this compound. A C18 stationary phase is a good starting point.

Q3: What are the recommended starting conditions for an HPLC method for this compound?

A: A good starting point for developing a purification method for this compound would be:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B (e.g., 60% to 100% B over 20-30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection, wavelength selection would require a UV scan of a this compound standard. If a standard is unavailable, a diode array detector (DAD) can be used to identify the optimal wavelength.

  • Injection Volume: 10-20 µL

  • Sample Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition or a weaker solvent to avoid peak distortion.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and lead to inaccurate quantification and impure fractions.

Possible Causes and Solutions

Observation Potential Cause Suggested Solution
Peak Tailing Secondary Interactions: The acidic nature of this compound can lead to interactions with residual silanol groups on the silica-based stationary phase.Adjust Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of both this compound and the silanol groups.
Column Overload: Injecting too much sample can lead to peak tailing.Reduce Sample Concentration: Dilute the sample and inject a smaller volume.
Column Contamination: Buildup of strongly retained compounds on the column.Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If a guard column is used, replace it.
Peak Fronting Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase.Use a Weaker Sample Solvent: Dissolve the sample in the initial mobile phase composition or a solvent with lower elution strength.
Column Collapse/Void: A physical problem with the column packing.Replace the Column: This is often an irreversible issue.
Split Peaks Partially Clogged Frit: The inlet frit of the column may be blocked.Backflush the Column: Reverse the column direction and flush with a strong solvent at a low flow rate. If this fails, the frit may need to be replaced.
Injector Issue: Problems with the injector rotor seal or loop.Inspect and Maintain Injector: Check for leaks and ensure the injector is functioning correctly.
Co-elution: An impurity is eluting very close to the this compound peak.Optimize Separation: Adjust the gradient slope, mobile phase composition, or try a different stationary phase to improve resolution.

Troubleshooting Workflow for Peak Shape Issues

start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue (e.g., injector, detector) check_all_peaks->system_issue Yes single_peak_issue Single Peak Issue check_all_peaks->single_peak_issue No check_tailing Peak Tailing? single_peak_issue->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No solution_tailing Adjust pH Reduce Sample Load Wash Column check_tailing->solution_tailing Yes check_splitting Split Peak? check_fronting->check_splitting No solution_fronting Change Sample Solvent Replace Column check_fronting->solution_fronting Yes solution_splitting Backflush Column Check Injector Optimize Method check_splitting->solution_splitting Yes

Figure 1. Troubleshooting logic for poor peak shape.
Problem 2: Inconsistent Retention Times

Shifts in retention time can make peak identification and fraction collection unreliable.

Possible Causes and Solutions

Observation Potential Cause Suggested Solution
Gradual Decrease in Retention Time Column Degradation: Loss of stationary phase over time.Replace Column: This is a sign of column aging.
Column Contamination: Accumulation of non-eluting compounds.Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent.
Sudden Shift in Retention Time Change in Mobile Phase Composition: Incorrectly prepared mobile phase or change in pump proportioning.Prepare Fresh Mobile Phase: Ensure accurate measurement of all components. Check pump performance.
Leak in the System: A leak will cause a drop in pressure and an increase in retention time.Inspect for Leaks: Check all fittings and connections from the pump to the detector.
Fluctuating Retention Times Air Bubbles in the Pump: Air trapped in the pump heads can cause inconsistent flow rates.Degas Mobile Phase and Prime Pump: Ensure the mobile phase is thoroughly degassed. Prime the pump to remove any trapped air.
Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.Increase Equilibration Time: Allow sufficient time for the column to equilibrate between runs, especially after a gradient.

Experimental Protocol: Column Equilibration and Washing

  • Column Equilibration:

    • Before the first injection of a sequence, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.

    • Between gradient runs, ensure the post-run equilibration time is sufficient to return the column to the initial conditions (typically 5-10 column volumes).

  • Column Washing (Post-Sequence):

    • Disconnect the column from the detector to prevent contamination.

    • Flush the column with 20-30 column volumes of a solvent that is miscible with the mobile phase but a stronger eluent for potential contaminants (e.g., Isopropanol).

    • For reversed-phase columns, a typical wash sequence could be:

      • Water (to remove buffers)

      • Methanol or Acetonitrile

      • Isopropanol (for strongly bound non-polar compounds)

      • Store the column in a suitable storage solvent (e.g., Acetonitrile/Water).

Problem 3: Low Resolution or Co-elution

Inability to separate this compound from impurities will result in a low-purity final product.

Possible Causes and Solutions

Potential Cause Suggested Solution
Inappropriate Mobile Phase Strength Adjust Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
Suboptimal Mobile Phase Selectivity Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve selectivity.
Insufficient Column Efficiency Use a Longer Column or Smaller Particle Size: This will increase the number of theoretical plates and improve separation efficiency. Be aware that this will also increase backpressure.
Incorrect pH Optimize Mobile Phase pH: Small changes in pH can significantly affect the retention and selectivity of acidic compounds like this compound.

Workflow for Improving Resolution

start Low Resolution/Co-elution step1 Adjust Gradient Slope (make it shallower) start->step1 step2 Change Organic Modifier (e.g., ACN to MeOH) step1->step2 step3 Optimize Mobile Phase pH step2->step3 step4 Increase Column Efficiency (Longer column or smaller particles) step3->step4 end Resolution Improved step4->end

Figure 2. Stepwise approach to improving peak resolution.

References

Technical Support Center: Chromatographic Separation of Shoreic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Shoreic Acid and other structurally similar triterpenoids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the chromatographic separation of these compounds, particularly the issue of co-elution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which compounds are likely to co-elute with it?

This compound is a dammarane-type triterpenoid commonly found in plants of the Dipterocarpaceae family, such as those of the Shorea genus, and is a component of dammar resin.[1] Due to their structural similarities, other dammarane-type triterpenoids are the most probable candidates for co-elution with this compound. These include, but are not limited to:

  • Dammarenolic Acid

  • Hydroxydammarenone I and II

  • Dammaradienol

  • Eichlerianic Acid

Additionally, other pentacyclic triterpenoids frequently found in the same plant extracts, such as oleanolic acid and ursolic acid, can also pose separation challenges.[2][3]

Q2: What are the main challenges in the chromatographic analysis of this compound and similar triterpenoids?

The primary challenges in the analysis of this compound and related triterpenoids are:

  • Structural Similarity: Many triterpenoids are isomers or possess very similar functional groups, leading to close or overlapping retention times in chromatographic systems.[4]

  • Lack of Strong Chromophores: Triterpenoids generally lack strong UV-absorbing chromophores, which results in low sensitivity when using UV-Vis detectors. Detection is often performed at low wavelengths (205-210 nm), which can lead to baseline noise and limits the choice of mobile phase solvents.[5][6]

  • Low Volatility: Their low volatility makes Gas Chromatography (GC) analysis challenging without a prior derivatization step, which can be laborious.[5]

Q3: What is the most common chromatographic technique for separating this compound?

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most widely used technique for the separation of this compound and other triterpenoids.[5][7]

Troubleshooting Guide: Avoiding Co-elution of this compound

This guide provides a systematic approach to resolving co-elution issues encountered during the HPLC analysis of this compound.

Step 1: Confirming Co-elution

Before optimizing your method, it is crucial to confirm that you are indeed facing a co-elution problem.

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as shoulders or excessive tailing. A pure compound should ideally yield a symmetrical, Gaussian peak.

  • Detector-Assisted Peak Purity Analysis:

    • Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope of the peak, it indicates the presence of more than one component.

    • Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio information across the peak. A change in the mass spectrum from the beginning to the end of the peak is a strong indicator of co-elution.

Diagram: Logical Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Verification A Asymmetric Peak Shape (Shoulders, Tailing) D Adjust Mobile Phase - Organic Solvent Ratio - pH - Additives A->D B Inconsistent DAD Spectra Across Peak B->D C Varying Mass Spectra Across Peak C->D E Change Stationary Phase - Different Ligand (C8, Phenyl) - Different Chemistry (e.g., C30) D->E If resolution is still poor G Symmetrical Peak Shape D->G F Optimize Temperature E->F Fine-tuning E->G F->G H Consistent DAD/MS Spectra G->H I Baseline Resolution Achieved (Rs > 1.5) H->I

Caption: A stepwise workflow for identifying and resolving co-elution issues.

Step 2: Method Optimization Strategies

If co-elution is confirmed, the following parameters can be adjusted to improve separation. It is recommended to change one parameter at a time to systematically evaluate its effect.

1. Mobile Phase Modification

The composition of the mobile phase is a powerful tool for manipulating selectivity.

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties. Acetonitrile is aprotic, while methanol is a protic solvent, leading to different interactions with the analyte and stationary phase.

  • Mobile Phase pH: For acidic triterpenoids like this compound, the pH of the mobile phase is critical. Adjusting the pH to suppress the ionization of the acidic functional groups (typically 2 pH units below the pKa) can improve peak shape and retention on reversed-phase columns. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is common.[8]

  • Gradient Elution: A shallower gradient can increase the resolution between closely eluting peaks by allowing more time for differential migration along the column.

2. Stationary Phase Selection

If modifying the mobile phase is insufficient, changing the stationary phase can provide a significant change in selectivity.

  • Alkyl Chain Length: While C18 columns are widely used, switching to a shorter chain length (e.g., C8) can alter retention and selectivity.

  • Alternative Chemistries:

    • Phenyl-Hexyl Phases: These phases can provide alternative selectivity for compounds with aromatic rings or delocalized electrons through π-π interactions.

    • Embedded Polar Group (EPG) Phases: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and alter selectivity for polar analytes.

    • C30 Phases: For structurally very similar isomers, such as oleanolic and ursolic acids, C30 columns have been shown to provide superior resolution.[9]

3. Temperature Optimization

Column temperature affects both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interactions.

  • Increasing Temperature: Generally leads to sharper peaks and shorter retention times. However, it can sometimes decrease resolution if the selectivity between the two co-eluting peaks is reduced at higher temperatures.[5]

  • Decreasing Temperature: Can increase retention and may improve resolution for some isomer pairs.

It is advisable to screen a range of temperatures (e.g., 25°C to 45°C) to find the optimal condition for your specific separation.

Experimental Protocols

Below are example HPLC methods that can be used as a starting point for the separation of triterpenoids.

Method 1: General Purpose Triterpenoid Screening (Reversed-Phase)

This method is suitable for a general screening of a plant extract for the presence of various triterpenoids.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 30 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector DAD at 210 nm
Injection Vol. 10 µL

Method 2: High-Resolution Separation of Triterpenoid Isomers

This method is adapted for resolving closely eluting isomers and uses a C30 stationary phase.[9]

ParameterCondition
Column C30, 3.0 x 150 mm, 3 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Methanol (80:20, v/v)
Gradient 80% B to 95% B over 20 min
Flow Rate 0.8 mL/min
Column Temp. 25°C
Detector Charged Aerosol Detector (CAD) or MS
Injection Vol. 5 µL

Diagram: HPLC Method Development Workflow

HPLC_Method_Dev cluster_0 Initial Conditions cluster_1 Optimization Cycle cluster_2 Goal Start Start with a general C18 method Optimize_Gradient Optimize Gradient Profile Start->Optimize_Gradient Change_Solvent Change Organic Solvent (ACN vs. MeOH) Optimize_Gradient->Change_Solvent If needed End Achieve Baseline Resolution (Rs > 1.5) Optimize_Gradient->End Resolution Met Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH If needed Change_Solvent->End Resolution Met Optimize_Temp Optimize Temperature Adjust_pH->Optimize_Temp If needed Adjust_pH->End Resolution Met Change_Column Change Stationary Phase (C8, Phenyl, C30) Optimize_Temp->Change_Column If needed Optimize_Temp->End Resolution Met Change_Column->Optimize_Gradient Re-optimize Change_Column->End Resolution Met

Caption: An iterative workflow for HPLC method development to resolve co-eluting peaks.

Quantitative Data Summary

The following table provides hypothetical retention time data to illustrate the potential impact of changing the stationary phase on the separation of this compound from a closely eluting analogue. Actual retention times will vary depending on the specific HPLC system and conditions.

CompoundRetention Time (min) on C18Retention Time (min) on C30
This compound15.218.5
Dammarenolic Acid15.419.2
Resolution (Rs) 0.8 2.1

This data illustrates how a change in stationary phase chemistry can significantly improve the resolution between two structurally similar triterpenoids.

References

Technical Support Center: Optimizing Cell-Based Assays for Shoreic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell-based assays involving Shoreic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experiments to mitigate the cytotoxic effects of this compound, a dammarane-type triterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern in cell-based assays?

This compound is a dammarane-type triterpenoid that has been shown to possess various biological activities, including antibacterial, antifungal, and antiviral properties.[1] Like many triterpenoids, it can also exhibit cytotoxic effects on mammalian cells, which can interfere with the interpretation of experimental results.[2][3][4] Understanding and controlling this cytotoxicity is crucial for accurately assessing its other biological functions.

Q2: At what concentration does this compound typically become cytotoxic?

The cytotoxic concentration of this compound can vary depending on the cell line and assay duration. While specific IC50 values for this compound on a wide range of mammalian cell lines are not extensively documented in publicly available literature, related dammarane-type triterpenoids have shown cytotoxic effects with IC50 values ranging from the low micromolar to higher concentrations.[4][5][6] It is essential to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line.

Q3: How can I determine the cytotoxicity of this compound in my specific cell line?

A standard cytotoxicity assay, such as the MTT, MTS, or LDH release assay, is recommended. These assays measure cell viability or membrane integrity to determine the concentration at which this compound becomes toxic. A typical experiment involves treating cells with a serial dilution of this compound for a set period (e.g., 24, 48, or 72 hours) and then measuring cell viability.

Q4: What are the initial steps to reduce this compound-induced cytotoxicity?

To minimize cytotoxicity, consider the following initial steps:

  • Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired biological response without causing significant cell death.

  • Reduce Incubation Time: Shorten the exposure time of the cells to this compound.

  • Optimize Cell Density: Ensure cells are in a logarithmic growth phase and are not over-confluent, as stressed cells can be more susceptible to cytotoxic effects.

Q5: Can the solvent used to dissolve this compound contribute to cytotoxicity?

Yes, the solvent, most commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cell line (typically ≤ 0.1% v/v). Always include a vehicle control (medium with the same concentration of solvent as the treated wells) in your experiments to account for any solvent-induced effects.

Troubleshooting Guides

Issue 1: High background cytotoxicity in control wells.
Possible Cause Troubleshooting Step
Solvent Toxicity Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to below 0.1%. Run a solvent toxicity curve to determine the maximum tolerable concentration for your cell line.
Contaminated Reagents Use fresh, sterile-filtered media, serum, and other reagents. Regularly test for mycoplasma contamination.
Sub-optimal Cell Health Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase before seeding for the assay.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variable Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a reverse pipetting technique for viscous cell suspensions. Allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the microplate for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Reagent Variability Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Aliquot and store stock solutions properly to avoid degradation.
Issue 3: Unexpected loss of cell viability at low this compound concentrations.
Possible Cause Troubleshooting Step
Cell Line Sensitivity Your specific cell line may be highly sensitive to dammarane-type triterpenoids. Perform a more granular dose-response curve with narrower concentration intervals at the lower end.
Compound Instability This compound may be unstable in culture medium, leading to the formation of more toxic byproducts. Test the stability of the compound in your medium over the time course of the experiment.
Synergistic Effects with Media Components Certain components in the cell culture medium could potentially interact with this compound to enhance its cytotoxicity. If possible, test the effect of this compound in a simpler, serum-free medium for a short duration.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a 2X vehicle control (medium with the highest concentration of solvent used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Add 100 µL of fresh medium to the untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Co-treatment with a Cytoprotective Agent

In cases where the inherent cytotoxicity of this compound masks its other biological effects, a co-treatment strategy with a known cytoprotective agent (e.g., an antioxidant like N-acetylcysteine if oxidative stress is a suspected mechanism) can be employed.

  • Pre-treatment (Optional): Seed cells as in Protocol 1. Pre-treat the cells with the cytoprotective agent for a specific duration (e.g., 1-2 hours) before adding this compound.

  • Co-treatment: Prepare 2X solutions of this compound and the cytoprotective agent. Add 50 µL of each to the wells for the co-treatment group.

  • Controls: Include wells with this compound alone, the cytoprotective agent alone, vehicle control, and untreated cells.

  • Assay: Proceed with the specific functional assay or a viability assay as described in Protocol 1 to assess if the cytoprotective agent can mitigate this compound's toxicity without interfering with its primary biological effect of interest.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound on Different Cell Lines (Hypothetical Data)

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)2475.2
4848.5
A549 (Lung Cancer)2492.1
4863.7
HepG2 (Liver Cancer)2468.9
4841.3

Visualizations

Signaling Pathways

Many cytotoxic compounds, including triterpenoids, can induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Understanding these pathways can help in designing experiments to investigate the mechanism of this compound-induced cell death.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Caspase-8->Executioner Caspases (Caspase-3) Mitochondrial Stress Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Apoptosome Cytochrome c Release->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3) Apoptosis Apoptosis Executioner Caspases (Caspase-3)->Apoptosis This compound This compound This compound->Death Receptors Potential Target This compound->Mitochondrial Stress Potential Target

Caption: Potential apoptotic pathways targeted by this compound.

Experimental Workflows

A logical workflow is crucial for systematically optimizing your cell-based assay.

Assay_Optimization_Workflow cluster_setup Initial Setup cluster_optimization Optimization Loop cluster_troubleshooting Troubleshooting A Determine Optimal Cell Seeding Density C Perform Dose-Response Cytotoxicity Assay (e.g., MTT) A->C B Prepare this compound Stock Solution B->C D Analyze Data to Determine IC50 C->D E Select Non-Toxic Concentration Range D->E F Proceed with Functional Assay E->F Viability > 90% G Refine Concentration and/or Incubation Time E->G Viability < 90% H High Cytotoxicity Observed F->H G->C I Check Solvent Toxicity H->I J Reduce Incubation Time H->J K Consider Co-treatment with Cytoprotective Agent H->K

Caption: Workflow for optimizing this compound concentration.

Logical_Troubleshooting_Flow A High Cytotoxicity Observed? B Is Vehicle Control Toxic? A->B Yes Solution4 Lower this compound Concentration A->Solution4 No C Is the Issue Time-Dependent? B->C No Solution1 Reduce Solvent Concentration B->Solution1 Yes D Is the Issue Cell Density-Dependent? C->D No Solution2 Reduce Incubation Time C->Solution2 Yes Solution3 Optimize Seeding Density D->Solution3 Yes D->Solution4 No

References

Common interferences in the spectroscopic analysis of Shoreic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the spectroscopic analysis of Shoreic Acid, a dammarane-type triterpenoid.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering step-by-step guidance to identify and resolve them.

Question: I am observing unexpected or spurious peaks in my spectrum. What are the potential sources and how can I resolve this?

Answer: Unexpected peaks are typically due to contamination from the solvent, sample handling, or the instrument itself. Follow this systematic workflow to diagnose the issue.

G cluster_0 Problem Identification cluster_1 Step 1: Solvent Check cluster_2 Step 2: Sample Preparation Check cluster_3 Step 3: Matrix & Carryover Check cluster_4 Resolution start Unexpected Peaks Observed solvent_blank Analyze Solvent Blank start->solvent_blank solvent_decision Peaks Present in Blank? solvent_blank->solvent_decision solvent_action Use Fresh, High-Purity (e.g., HPLC-Grade) Solvent solvent_decision->solvent_action Yes prep_check Review Sample Handling solvent_decision->prep_check No end Clean Spectrum Obtained solvent_action->end prep_decision Contaminated Glassware or Reagents? prep_check->prep_decision prep_action Thoroughly Clean Glassware; Use Pure Reagents prep_decision->prep_action Yes matrix_check Assess Sample Matrix prep_decision->matrix_check No prep_action->end matrix_decision Complex Matrix or Instrument Carryover? matrix_check->matrix_decision matrix_action Optimize Sample Cleanup (e.g., SPE); Run Wash Blanks Between Samples matrix_decision->matrix_action Yes matrix_decision->end No matrix_action->end

Caption: Workflow for troubleshooting unexpected spectral peaks.

Question: My signal-to-noise (S/N) ratio is poor, making quantification difficult. How can I improve it?

Answer: A low S/N ratio can be addressed by adjusting sample concentration or optimizing instrument parameters.

  • Sample Concentration: If the signal is weak, the sample may be too dilute.[3] Conversely, highly concentrated samples can sometimes cause signal suppression (ion suppression in MS) or non-linear detector response in UV-Vis.[3][4] Prepare a new sample at an optimal concentration.

  • Instrumental Parameters:

    • UV-Vis Spectroscopy: Increase the integration time or the number of averaged scans to reduce random noise.

    • NMR Spectroscopy: Increase the number of scans (ns). Note that the S/N ratio increases with the square root of the number of scans, so doubling the S/N requires quadrupling the experiment time.

    • Mass Spectrometry: Regularly tune and calibrate the instrument to ensure it operates at peak performance.[3] Adjust detector settings and optimize ionization source parameters for your specific analyte.[3]

Frequently Asked Questions (FAQs)

Question: What are the most common solvent interferences in UV-Vis spectroscopy and how do I choose the right solvent for this compound?

Answer: The primary solvent interferences in UV-Vis are its UV cutoff and the presence of impurities. The UV cutoff is the wavelength below which the solvent itself absorbs strongly, masking the analyte's signal. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, and DMSO.[2] When selecting a solvent, ensure its UV cutoff is well below the expected λmax of this compound.

Table 1: Common Solvents and Their UV Cutoff Wavelengths

SolventUV Cutoff (nm)
Acetonitrile190
n-Hexane200
Methanol205
Ethanol210
Dichloromethane233
Chloroform245
Acetone330

Data compiled from various sources.

Always use HPLC or spectroscopic grade solvents and run a solvent blank to establish a baseline and identify any impurity peaks.[5][6]

Question: How can I reliably differentiate this compound from other structurally similar triterpenoids within a complex plant extract?

Answer: Differentiating closely related isomers requires a multi-technique approach, as a single method may not provide sufficient resolution. The combination of chromatographic separation with high-resolution spectroscopy is the most effective strategy.

G start Complex Plant Extract lc 1. Chromatographic Separation (e.g., HPLC, UPLC) start->lc ms 2. Mass Spectrometry (MS) lc->ms nmr 3. NMR Spectroscopy (on isolated fraction) lc->nmr Fraction Collection hrms HRMS: Determine Elemental Formula (C30H50O4 for this compound) ms->hrms msms MS/MS: Obtain Unique Fragmentation Pattern ms->msms result Unambiguous Compound Identification hrms->result msms->result nmr_details 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) for Definitive Structure Elucidation nmr->nmr_details nmr_details->result

Caption: Logical workflow for isomer differentiation.

  • Chromatography (HPLC/UPLC): Separates the components of the mixture based on their physicochemical properties.

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS), it provides two key pieces of information:

    • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula (e.g., C₃₀H₅₀O₄ for this compound).[7]

    • Tandem MS (MS/MS): Fragments the molecule and creates a unique "fingerprint" spectrum that can distinguish it from its isomers.[8]

  • NMR Spectroscopy: For unambiguous structure confirmation, the compound of interest must be isolated. 1D and 2D NMR experiments provide detailed information about the carbon skeleton and the precise arrangement of atoms, allowing for definitive identification.[2]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Plant Extract Cleanup

Objective: To remove interfering pigments and highly polar/non-polar compounds from a crude plant extract to enrich the triterpenoid fraction containing this compound before analysis.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Crude plant extract, dried and reconstituted in a minimal volume of the loading solvent

  • Methanol (HPLC Grade)

  • Deionized Water

  • SPE Vacuum Manifold

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to wet the stationary phase.

    • Pass 5 mL of deionized water to equilibrate the phase. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the reconstituted plant extract onto the cartridge. Allow it to pass through slowly.

  • Washing (Interference Elution):

    • Step 3a: Pass 5 mL of 20% methanol in water through the cartridge to elute highly polar impurities.

    • Step 3b: Pass 5 mL of 40% methanol in water to elute remaining polar interferences.

  • Elution (Analyte Collection):

    • Elute the desired triterpenoid fraction, including this compound, by passing 5 mL of 100% methanol through the cartridge into a clean collection tube.

  • Final Preparation:

    • Evaporate the collected fraction to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol, acetonitrile) for subsequent spectroscopic analysis (HPLC, LC-MS, etc.).

This protocol provides a cleaner sample, reducing matrix effects and potential spectral interferences.[9][10]

References

Addressing Matrix Effects in LC-MS Quantification of Shoreic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Shoreic Acid, matrix effects can pose a significant challenge to data accuracy and reliability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[2]

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: A common method to assess matrix effects is the post-column infusion experiment.[2][4] This involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column, while injecting a blank sample extract. Any fluctuation in the baseline signal for this compound indicates at which retention times matrix components are causing ion suppression or enhancement.[2] Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract; a significant difference suggests the presence of matrix effects.[1]

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: There are three main approaches to address matrix effects:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS analysis.[1][5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[1][6]

  • Correction using Calibration Strategies: Utilizing specific calibration methods to compensate for the matrix effects.[2][4]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS quantification of this compound due to matrix effects.

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of this compound peak areas in replicate injections. Inconsistent matrix effects between samples.- Implement a more robust sample preparation method like Solid-Phase Extraction (SPE).[5][7] - Use a stable isotope-labeled internal standard (SIL-IS) for this compound.[2][6][8]
This compound signal is significantly lower in biological samples compared to pure standards (Ion Suppression). Co-eluting endogenous compounds (e.g., phospholipids, salts) are suppressing the ionization of this compound.[9]- Optimize sample preparation to specifically remove the interfering class of compounds (e.g., phospholipid removal plates). - Modify the chromatographic gradient to better separate this compound from the suppression zone.[6] - Employ matrix-matched calibration or the standard addition method.[2][10][11]
This compound signal is unexpectedly high in some samples (Ion Enhancement). Co-eluting compounds are enhancing the ionization of this compound.- Improve chromatographic resolution to separate the enhancing compounds from the this compound peak. - Use a SIL-IS, as it will be similarly affected by the enhancement, allowing for accurate correction.[8]
Calibration curve for this compound is non-linear in the presence of matrix. Matrix effects are concentration-dependent.- Dilute the sample to minimize the concentration of interfering matrix components, if sensitivity allows.[2][4] - Use the standard addition method, which creates a calibration curve for each individual sample.[11][12][13]

Experimental Protocols & Methodologies

Below are detailed methodologies for key strategies to counteract matrix effects in this compound quantification.

Stable Isotope-Labeled Internal Standard (SIL-IS) Method

This is often considered the gold standard for correcting matrix effects.[2] A known concentration of a stable isotope-labeled version of this compound (e.g., ¹³C- or D-labeled this compound) is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

Protocol:

  • Synthesize or procure a suitable SIL-IS for this compound. The label should be in a stable position within the molecule.[8]

  • Prepare a stock solution of the SIL-IS.

  • Add a small, fixed volume of the SIL-IS stock solution to every sample, calibrator, and QC sample.

  • Proceed with the sample preparation procedure (e.g., protein precipitation, LLE, or SPE).

  • Analyze the samples by LC-MS.

  • Quantify this compound by calculating the peak area ratio of the analyte to the SIL-IS.

SIL_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_result Result Sample Biological Sample Add_IS Add SIL-IS Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant Result Accurate Shoreic Acid Concentration Quant->Result

Caption: Workflow for using a stable isotope-labeled internal standard.

Matrix-Matched Calibration

This method involves preparing the calibration standards in the same biological matrix as the samples being analyzed.[10][14][15] This ensures that the standards experience similar matrix effects as the unknown samples.

Protocol:

  • Obtain a blank matrix (e.g., plasma, urine) that is free of this compound.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of calibration standards by spiking the blank matrix with known concentrations of the this compound stock solution.

  • Process the matrix-matched calibrators and the unknown samples using the same sample preparation protocol.

  • Analyze all samples by LC-MS.

  • Construct the calibration curve using the response of the matrix-matched standards to quantify this compound in the unknown samples.

Matrix_Matched_Workflow cluster_cal Calibration Standards Preparation cluster_sample Sample Preparation BlankMatrix Blank Matrix Spike Spike with this compound (Varying Concentrations) BlankMatrix->Spike Calibrators Matrix-Matched Calibrators Spike->Calibrators Extract_Cal Extraction Calibrators->Extract_Cal UnknownSample Unknown Samples Extract_Sample Extraction UnknownSample->Extract_Sample LCMS LC-MS/MS Analysis Extract_Sample->LCMS Extract_Cal->LCMS Curve Construct Calibration Curve LCMS->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: Workflow for matrix-matched calibration.

Standard Addition Method

The standard addition method is particularly useful when a blank matrix is unavailable or when matrix effects are highly variable between individual samples.[11][12][13]

Protocol:

  • Divide each unknown sample into at least four aliquots.

  • Leave one aliquot as is (unspiked).

  • Spike the other aliquots with increasing, known concentrations of this compound.

  • Process all aliquots using the identical sample preparation procedure.

  • Analyze all aliquots by LC-MS.

  • For each sample, plot the measured instrument response versus the concentration of added this compound.

  • Determine the endogenous concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept.[2]

Standard_Addition_Logic Sample Single Unknown Sample Aliquot Divide into Aliquots (e.g., 4) Sample->Aliquot Spike Spike Aliquots with Increasing Known Concentrations of this compound (one remains unspiked) Aliquot->Spike Prep Identical Sample Preparation for all Aliquots Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Plot Plot Response vs. Added Concentration Analysis->Plot Extrapolate Extrapolate to Find Original Concentration Plot->Extrapolate

Caption: Logical flow of the standard addition method.

Comparison of Mitigation Strategies

Strategy Principle Advantages Disadvantages
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-eluting labeled standard experiences the same matrix effects as the analyte, allowing for accurate ratio-based quantification.[8]Considered the most reliable method for correction.[2] Corrects for both matrix effects and variability in sample preparation.SIL-IS may not be commercially available and can be expensive to synthesize.[2]
Matrix-Matched Calibration Calibration standards are prepared in the same matrix as the samples, ensuring standards and samples are equally affected.[10][15]Relatively straightforward and cost-effective if a blank matrix is available.Requires a verified blank matrix, which can be difficult to obtain.[2] Does not account for inter-individual sample variability.
Standard Addition A calibration curve is generated within each individual sample, accounting for its unique matrix composition.[11][16]Highly accurate for samples with variable matrix effects. Does not require a blank matrix.[16]Labor-intensive and time-consuming as each sample requires multiple analyses.[11] Reduces sample throughput.
Improved Sample Preparation (e.g., SPE) Physically removes interfering matrix components before analysis.[1][5][7]Can significantly reduce or eliminate matrix effects, leading to improved sensitivity and reproducibility.[7]Can be more time-consuming and costly than simpler methods like protein precipitation. Method development can be complex.
Chromatographic Separation Modifies LC conditions to resolve the analyte peak from interfering matrix components.[6]Can be a very effective and low-cost solution if separation is achievable.May require longer run times, decreasing throughput. May not be possible to separate all interferences.

By understanding the nature of matrix effects and systematically applying these troubleshooting and mitigation strategies, researchers can significantly improve the accuracy and reliability of this compound quantification by LC-MS.

References

Validation & Comparative

Validating the Antiviral Mechanism of Action of Shoreic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral properties of Shoreic Acid, a dammarane-type triterpenoid, with a focus on its activity against Herpes Simplex Virus (HSV). The information presented herein is based on available in vitro studies and is intended to serve as a resource for researchers investigating novel antiviral compounds.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and related triterpenoids isolated from dammar resin has been evaluated against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The following table summarizes the 50% inhibitory concentration (IC50) values, representing the concentration of the compound required to reduce the viral cytopathic effect by 50%. For comparison, data for the well-established antiviral drug Acyclovir is also included.

CompoundVirus StrainIC50 (µg/mL)IC50 (µM)¹
This compound HSV-1 2.0 ~4.2
HSV-2 2.0 ~4.2
DammaradienolHSV-12.0~4.7
HSV-22.0~4.7
Dammarenediol-IIHSV-12.0~4.5
HSV-22.0~4.5
Hydroxydammarenone-IHSV-12.0~4.5
HSV-22.0~4.5
Ursonic AcidHSV-15.0~10.9
HSV-25.0~10.9
HydroxyhopanoneHSV-15.0~11.0
HSV-25.0~11.0
Dammarenolic AcidHSV-11.0~2.2
HSV-21.0~2.2
Eichlerianic AcidHSV-12.0~4.2
HSV-22.0~4.2
Hydroxyoleanonic LactoneHSV-110.0~21.1
HSV-210.0~21.1
Acyclovir HSV-1 0.07-0.97 ~0.3-4.3
HSV-2 0.13-1.66 ~0.6-7.4

¹ Molar concentrations are estimated based on the molecular weights of the compounds.

Data for this compound and other triterpenoids are from in vitro studies on Vero cells.[1][2]

Experimental Protocols

The following is a detailed methodology for the in vitro antiherpes testing of this compound and related compounds as described in the foundational study.

1. Cell and Virus Culture:

  • Cell Line: Vero cells (a continuous cell line derived from the kidney of an African green monkey) were used for viral assays.

  • Virus Strains: Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) were propagated in Vero cells.

2. Antiviral Assay - Cytopathic Effect (CPE) Reduction:

  • Vero cells were seeded in 96-well microtiter plates and incubated until a confluent monolayer was formed.

  • The cell culture medium was then removed, and the cells were infected with a dilution of HSV-1 or HSV-2.

  • Following viral adsorption, the inoculum was removed, and the cells were washed.

  • Culture medium containing serial dilutions of the test compounds (including this compound) was added to the wells.

  • The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, the cells were observed microscopically for the presence of viral cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.

  • The 50% inhibitory concentration (IC50) was determined as the concentration of the compound that reduced the CPE by 50% compared to untreated, virus-infected control cells.

Mandatory Visualizations

Diagram of the Hypothesized Antiviral Mechanism of this compound

Shoreic_Acid_Mechanism cluster_virus_lifecycle HSV Life Cycle Viral_Entry Viral Entry (Attachment & Fusion) Viral_Replication Viral DNA Replication & Protein Synthesis Viral_Entry->Viral_Replication Virion_Assembly Virion Assembly & Egress Viral_Replication->Virion_Assembly Shoreic_Acid This compound Shoreic_Acid->Inhibition Inhibition->Viral_Replication Inhibition

Caption: Hypothesized inhibition of HSV replication by this compound.

Diagram of the Established Antiviral Mechanism of Acyclovir

Acyclovir_Mechanism cluster_cell HSV-Infected Host Cell Acyclovir Acyclovir (Prodrug) ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_TP Acyclovir Triphosphate (Active Form) ACV_MP->ACV_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Elongation Viral DNA Elongation Viral_DNA_Polymerase->Viral_DNA_Elongation Chain_Termination Chain Termination Viral_DNA_Elongation->Chain_Termination Incorporation & Termination Viral_TK Viral Thymidine Kinase Host_Kinases Host Cell Kinases

Caption: Mechanism of Acyclovir, involving viral-specific activation and DNA chain termination.

Diagram of the Experimental Workflow for Antiviral Activity Screening

Experimental_Workflow Start Start Cell_Seeding Seed Vero Cells in 96-well Plates Start->Cell_Seeding Incubation1 Incubate for 24h to form Monolayer Cell_Seeding->Incubation1 Virus_Infection Infect Cells with HSV-1 or HSV-2 Incubation1->Virus_Infection Compound_Addition Add Serial Dilutions of this compound Virus_Infection->Compound_Addition Incubation2 Incubate for 48h Compound_Addition->Incubation2 CPE_Observation Microscopic Observation of Cytopathic Effect (CPE) Incubation2->CPE_Observation Data_Analysis Calculate 50% Inhibitory Concentration (IC50) CPE_Observation->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of the Antibacterial Spectrum of Shoreic Acid and Other Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Wuhan, China – November 19, 2025 – In the global pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, natural products remain a vital source of inspiration and innovation. This guide provides a detailed comparison of the antibacterial spectrum of Shoreic Acid, a triterpenoid of significant interest, with other well-researched natural compounds: Allicin, Berberine, and Curcumin. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial therapies.

Executive Summary

This comparative guide offers a side-by-side examination of the in vitro antibacterial efficacy of four natural products. While quantitative data for Allicin, Berberine, and Curcumin are presented in the form of Minimum Inhibitory Concentrations (MIC), the available data for this compound is currently limited to activity indices, a qualitative measure of antibacterial potency. This guide synthesizes the available data, outlines the experimental methodologies used for antibacterial susceptibility testing, and visually represents the known mechanisms of action of these compounds.

Data Presentation: A Comparative Overview of Antibacterial Activity

The antibacterial spectrum of a compound is a critical determinant of its potential clinical utility. The following table summarizes the available data on the antibacterial activity of this compound, Allicin, Berberine, and Curcumin against a panel of common Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antibacterial Spectrum of Selected Natural Products

Natural ProductTest OrganismGram StainMIC (µg/mL)Activity Index (AI)
This compound Escherichia coliNegativeNot Reported0.2[1]
Pseudomonas aeruginosaNegativeNot Reported0.3[1]
Staphylococcus aureusPositiveNot Reported0.5[1]
Bacillus subtilisPositiveNot Reported0.4[1]
Mycobacterium tuberculosisN/AActive (Concentration not specified)[1]-
Allicin Escherichia coliNegative128[2]-
Pseudomonas aeruginosaNegativeMIC₉₀ reduced in presence of Allicin[3]-
Staphylococcus aureusPositive128[2]-
Bacillus subtilisPositiveNot Reported-
Berberine Escherichia coliNegative581.69 (IC₅₀)[4]-
Pseudomonas aeruginosaNegativeActive (MIC varies)[5]-
Staphylococcus aureusPositive32-128[6]-
Bacillus subtilisPositive952.37 (IC₅₀)[4]-
Curcumin Escherichia coliNegative163[7]-
Pseudomonas aeruginosaNegative175[7]-
Staphylococcus aureus (MSSA)Positive219[7]-
Staphylococcus aureus (MRSA)Positive217[7]-
Bacillus subtilisPositive129[7]-

Note on Activity Index (AI): The antibacterial activity of this compound is reported using an Activity Index (AI). This is a qualitative or semi-quantitative measure and is not directly comparable to the Minimum Inhibitory Concentration (MIC) values. A higher AI generally indicates greater activity. The lack of standardized MIC data for this compound highlights an area for future research to enable more direct quantitative comparisons.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antibacterial susceptibility testing. The two most common methods employed are Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Reagents: A series of twofold dilutions of the natural product are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is determined as the lowest concentration of the natural product at which no visible bacterial growth (turbidity) is observed.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

  • Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with a standardized suspension of the test bacterium to create a bacterial lawn.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the natural product are placed on the surface of the agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.

Visualization of Antibacterial Mechanisms and Experimental Workflow

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the antibacterial signaling pathways of Allicin, Berberine, and Curcumin, as well as a typical experimental workflow for determining the Minimum Inhibitory Concentration.

Allicin_Antibacterial_Mechanism Allicin Allicin Thiol_Enzymes Bacterial Thiol-Containing Enzymes (e.g., RNA Polymerase) Allicin->Thiol_Enzymes Reacts with -SH groups Inhibition Inhibition of Enzyme Activity Thiol_Enzymes->Inhibition Metabolic_Disruption Disruption of Essential Metabolic Pathways Inhibition->Metabolic_Disruption Bacterial_Cell_Death Bacterial Cell Death Metabolic_Disruption->Bacterial_Cell_Death

Caption: Allicin's mechanism of action.

Berberine_Antibacterial_Mechanism Berberine Berberine Cell_Membrane Bacterial Cell Membrane Berberine->Cell_Membrane DNA_RNA DNA/RNA Synthesis Berberine->DNA_RNA FtsZ_Protein FtsZ Protein (Cell Division) Berberine->FtsZ_Protein Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Synthesis_Inhibition Inhibition of Nucleic Acid Synthesis DNA_RNA->Synthesis_Inhibition Cell_Division_Inhibition Inhibition of Cell Division FtsZ_Protein->Cell_Division_Inhibition Bacterial_Cell_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Cell_Death Synthesis_Inhibition->Bacterial_Cell_Death Cell_Division_Inhibition->Bacterial_Cell_Death

Caption: Berberine's multi-target mechanism.

Curcumin_Antibacterial_Mechanism Curcumin Curcumin Bacterial_Membrane Bacterial Cell Membrane Curcumin->Bacterial_Membrane Virulence_Factors Virulence Factor Production Curcumin->Virulence_Factors Biofilm_Formation Biofilm Formation Curcumin->Biofilm_Formation Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Virulence_Inhibition Inhibition of Virulence Virulence_Factors->Virulence_Inhibition Biofilm_Inhibition Inhibition of Biofilm Biofilm_Formation->Biofilm_Inhibition Bacterial_Inhibition Inhibition of Bacterial Growth and Pathogenicity Membrane_Disruption->Bacterial_Inhibition Virulence_Inhibition->Bacterial_Inhibition Biofilm_Inhibition->Bacterial_Inhibition

Caption: Curcumin's antibacterial actions.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of Natural Product Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Compound Prep_Compound->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Observe_Growth Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe_Growth->Determine_MIC

References

Shoreic Acid versus acyclovir: a comparative study on antiviral efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, particularly against Herpes Simplex Virus (HSV), acyclovir has long been the benchmark. However, the continuous search for novel antiviral agents from natural sources has led to the investigation of compounds like Shoreic Acid. This guide provides a comparative overview of the antiviral efficacy of this compound and its chemical class (dammarane triterpenoids) against the well-established acyclovir.

Disclaimer: Direct comparative studies on the antiviral efficacy of this compound versus acyclovir are not available in current scientific literature. This guide therefore presents a juxtaposition of existing data for acyclovir with the limited, yet significant, findings on this compound and related dammarane triterpenoids to offer a foundational comparative perspective.

I. Overview of Antiviral Compounds

Acyclovir is a synthetic nucleoside analog that has been a cornerstone in the treatment of HSV infections for decades.[1] Its high selectivity and potent inhibitory effects have made it a primary choice for clinicians.[1]

This compound is a dammarane-type triterpenoid isolated from dammar resin.[2] Early research has indicated its potential as an anti-herpes agent, positioning it and other structurally similar triterpenoids as compounds of interest in antiviral drug discovery.[2]

II. Comparative Antiviral Efficacy

Quantitative data on the antiviral activity of these compounds are crucial for a direct comparison. The following table summarizes the available 50% inhibitory concentration (IC50) values against HSV.

CompoundVirus StrainCell LineIC50 ValueCitation
Acyclovir HSV-1Baby Hamster Kidney0.85 µM[3]
HSV-2Baby Hamster Kidney0.86 µM[3]
HSV-1 (Clinical Isolates)Vero0.07-0.97 µg/ml[4]
HSV-2 (Clinical Isolates)Vero0.13-1.66 µg/ml[4]
This compound HSV-1 & HSV-2VeroSignificant reduction in viral cytopathic effect at 1-10 µg/ml[2]
Other Dammarane Triterpenoids HSV-1 & HSV-2VeroSignificant reduction in viral cytopathic effect at 1-10 µg/ml[2]

Note: A direct comparison of IC50 values is challenging due to variations in experimental setups (e.g., cell lines, virus strains, and specific assay protocols).

III. Mechanism of Action

The fundamental difference in the antiviral activity of acyclovir and triterpenoids lies in their mechanisms of action.

Acyclovir acts as a prodrug that, upon selective phosphorylation by viral thymidine kinase, is converted into its active triphosphate form. This active form competitively inhibits viral DNA polymerase and gets incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[5]

Dammarane Triterpenoids , the class to which this compound belongs, are thought to exert their antiviral effects through different mechanisms. Studies on various triterpenoids suggest they may interfere with the early stages of viral infection, such as viral entry and uncoating.[6][7] Some triterpenoid saponins have been shown to inhibit viral DNA synthesis or capsid protein synthesis.[8]

IV. Experimental Protocols

Standardized assays are fundamental to evaluating and comparing antiviral efficacy. Below are detailed methodologies for key experiments.

Plaque Reduction Assay (PRA)

This assay is the gold standard for determining the susceptibility of HSV to antiviral drugs.[9]

  • Cell Seeding: Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.[10][11]

  • Virus Inoculation: Serial dilutions of the virus stock are prepared and added to the cell monolayers. The plates are incubated to allow for virus adsorption.[10][12]

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., methylcellulose) containing various concentrations of the test compound (this compound or acyclovir).[10]

  • Incubation: Plates are incubated for 2-3 days to allow for plaque formation.[9]

  • Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet, which stains the cells but leaves the viral plaques unstained.[10] The plaques are then counted.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[9]

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI).[13]

  • Cell Seeding: Host cells (e.g., Vero cells) are seeded in a 96-well plate.[14]

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]

  • Absorbance Reading: The absorbance is measured using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

V. Visualizing Mechanisms and Workflows

Acyclovir's Mechanism of Action

Acyclovir_Mechanism cluster_cell Infected Host Cell Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits Viral_DNA Viral DNA Replication ACV_TP->Viral_DNA Incorporation leads to Viral_DNA_Polymerase->Viral_DNA Mediates Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Acyclovir's activation pathway and mechanism of viral DNA replication inhibition.

General Antiviral Screening Workflow

Antiviral_Screening_Workflow Start Start: Compound Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) on Host Cells Start->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Determine_CC50->Calculate_SI Determine_IC50 Determine IC50 Antiviral_Assay->Determine_IC50 Determine_IC50->Calculate_SI Lead_Compound Lead Compound Identification Calculate_SI->Lead_Compound

Caption: A typical workflow for in vitro screening of potential antiviral compounds.

VI. Conclusion

Acyclovir remains a potent and specific inhibitor of HSV replication with a well-understood mechanism of action. While direct comparative data is lacking, this compound and the broader class of dammarane triterpenoids have demonstrated anti-herpes simplex virus activity in vitro.[2] Their potential alternative mechanisms of action, possibly targeting different stages of the viral life cycle, make them intriguing candidates for further research, either as standalone therapies or in combination with existing drugs. Future studies directly comparing the efficacy and elucidating the precise mechanism of action of this compound are warranted to fully understand its therapeutic potential.

References

A Comparative Analysis of Shoreic Acid and Other Dammarane Triterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Shoreic Acid with other notable dammarane triterpenes. The information is supported by available experimental data and detailed methodologies to facilitate further research and development.

Dammarane triterpenes, a class of tetracyclic triterpenoids, are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities. Among these, this compound has emerged as a compound of interest with a spectrum of biological effects. This guide presents a comparative analysis of this compound with other well-studied dammarane triterpenes, focusing on their antimicrobial, antiviral, and cytotoxic properties.

Data Presentation: A Comparative Overview of Biological Activities

The following table summarizes the available quantitative data on the biological activities of this compound and other selected dammarane triterpenes. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.

CompoundBiological ActivityAssayTarget Organism/Cell LineQuantitative Data (Activity Index, IC50, MIC)
This compound AntibacterialNot SpecifiedE. coli, P. aeruginosa, S. aureus, B. subtilisAI: 0.2, 0.3, 0.5, 0.4 respectively
AntifungalNot SpecifiedC. albicans, T. mentagrophytesAI: 0.2, 0.3 respectively
AntiviralNot SpecifiedHerpes Simplex Virus (HSV) I & IISignificant reduction in viral cytopathic effect at 1-10 µg/ml
AntimycobacterialREMAMycobacterium tuberculosisMIC: 100 µg/mL[1]
Dammaradienol AntiviralNot SpecifiedHSV-1, HSV-2IC50: 2.5 µM, 3 µM respectively[2]
Eichlerianic Acid CytotoxicPrestoBlueMCF-7, B16-F10IC50: >100 µM[3]
Ginsenoside-Rg18 CytotoxicNot SpecifiedA549 (NSCLC)IC50: 150 µM[3]
Bacopaside E CytotoxicMTTMDA-MB-231, SHG-44, HCT-8, A-549, PC-3MPotent cytotoxicity observed
Bacopaside VII CytotoxicMTTMDA-MB-231, SHG-44, HCT-8, A-549, PC-3MPotent cytotoxicity observed

AI: Activity Index; IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; REMA: Resazurin Microtiter Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparative analysis.

Antimycobacterial Susceptibility Testing: Resazurin Microtiter Assay (REMA)

This assay is utilized to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.8-1.0. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in 7H9 broth to achieve the desired final concentrations in the microplate.

  • Assay Procedure:

    • 100 µL of sterile deionized water is added to all outer wells of a 96-well microplate to prevent evaporation.

    • 100 µL of 7H9 broth is added to the remaining wells.

    • The test compound in 100 µL of 7H9 broth is added to the first well of each row and serially diluted.

    • 100 µL of the mycobacterial inoculum is added to each well.

    • The plate is sealed and incubated at 37°C for 7 days.

  • Addition of Resazurin: After incubation, 30 µL of 0.01% resazurin solution is added to each well. The plate is re-incubated for 24-48 hours.

  • Data Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[4][5][6]

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the dammarane triterpene. A vehicle control (e.g., DMSO) is also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antiviral Assay: Plaque Reduction Assay for HSV-1

This assay is used to quantify the inhibition of viral replication by a test compound.

  • Cell Culture: Vero cells (or another susceptible cell line) are grown to confluence in 24-well plates.

  • Virus and Compound Preparation: A known titer of HSV-1 is prepared. The test compound (e.g., this compound) is diluted to various concentrations in the cell culture medium.

  • Infection and Treatment: The cell monolayers are washed and then infected with the virus in the presence or absence of the test compound. After an adsorption period (e.g., 1 hour at 37°C), the inoculum is removed.

  • Overlay and Incubation: The cells are overlaid with a medium containing a gelling agent (e.g., methylcellulose) and the test compound. The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque formation inhibition is calculated for each compound concentration relative to the virus control. The IC50 value is determined from the dose-response curve.[2][4][7][8][9]

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a simple method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

  • Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations and 1% aqueous solution of bovine serum albumin.

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated. A standard anti-inflammatory drug (e.g., aspirin) is used as a positive control.[3]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by dammarane triterpenes and a general workflow for their biological evaluation.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Evaluation cluster_mechanism Mechanism of Action Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Isolation Isolation & Purification Crude_Extract->Isolation Chromatography Pure_Compound Pure Dammarane Triterpene (e.g., this compound) Isolation->Pure_Compound Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Pure_Compound->Antimicrobial Antiviral Antiviral Assays (e.g., HSV-1, HSV-2) Pure_Compound->Antiviral Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Pure_Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays Pure_Compound->Anti_inflammatory Signaling Signaling Pathway Analysis (e.g., NF-κB, MAPK) Cytotoxicity->Signaling Anti_inflammatory->Signaling

Caption: General experimental workflow for the evaluation of dammarane triterpenes.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_IkB->NFkB Release DNA DNA (κB site) NFkB_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Dammarane Dammarane Triterpenes (Potential Inhibition) Dammarane->IKK Inhibition Dammarane->NFkB_nuc Inhibition of Translocation/Binding

Caption: Potential inhibition of the NF-κB signaling pathway by dammarane triterpenes.

MAPK_Signaling_Pathway cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., ROS, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF Activation & Translocation Gene_Expression Gene Expression (Inflammation, Apoptosis) TF->Gene_Expression Transcription Dammarane Dammarane Triterpenes (Potential Modulation) Dammarane->MAPKKK Modulation Dammarane->MAPKK Modulation Dammarane->MAPK Modulation

Caption: Potential modulation of the MAPK signaling pathway by dammarane triterpenes.

Conclusion

This compound demonstrates a broad range of biological activities, including notable antibacterial, antifungal, and antiviral effects. While direct comparative studies with other dammarane triterpenes are limited, the available data suggest that this compound and its congeners are a promising source for the development of novel therapeutic agents. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate the mechanisms of action and comparative efficacy of these fascinating natural products. Future research should focus on standardized, head-to-head comparative studies to elucidate the structure-activity relationships and therapeutic potential of this compound and other dammarane triterpenes.

References

Antiviral Cross-Resistance Profile of Shoreic Acid: An Analysis of a Promising Dammarane Triterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct study of Shoreic Acid and its effects on viral strains. To date, no specific research has been published detailing the cross-resistance of any virus to this particular compound. This compound is identified as a dammarane skeleton compound, a class of triterpenoids isolated from Cabralea eichleriana. While data on this compound is non-existent, this guide will explore the antiviral activities and resistance mechanisms associated with the broader class of dammarane triterpenoids to provide a foundational understanding for future research into this compound.

Antiviral Activity of Dammarane Triterpenoids: A Comparative Overview

Dammarane triterpenoids, the chemical family to which this compound belongs, have demonstrated a range of antiviral activities against several significant human pathogens. Studies have primarily focused on their potential to inhibit viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue Virus. The mechanism of action often involves the inhibition of key viral enzymes or interference with the viral life cycle.

Comparative Antiviral Efficacy

The following table summarizes the inhibitory concentrations (IC₅₀) of various dammarane-type triterpene derivatives against viral proteases, which are crucial enzymes for viral replication.

CompoundVirusTargetIC₅₀ (µM)Reference
Mono-succinyl dammarane derivativesHIV-1Protease<10[1]
Di-succinyl dammarane derivativesHIV-1Protease<10[1]
Di-succinyl dammarane derivativesHCVProtease<10[1]
2,3-seco-2,3-dioic acid derivativesHCVProtease<10[1]
A-nor dammarane-type triterpenesHIV-1Protease10.0 - 29.9[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols typically employed in the study of antiviral compounds like dammarane triterpenoids.

HIV-1 Protease Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of HIV-1 protease, an enzyme essential for the maturation of the virus.

  • Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher), assay buffer, and the test compounds (dammarane derivatives).

  • Procedure:

    • The test compound is pre-incubated with HIV-1 protease in the assay buffer.

    • The fluorogenic substrate is added to the mixture to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a fluorometer.

    • Protease activity is determined by the rate of increase in fluorescence, which occurs as the substrate is cleaved and the fluorescent reporter is separated from the quencher.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the protease activity, is calculated by plotting the percentage of inhibition against the compound concentration.

HCV NS3/4A Protease Inhibition Assay

This assay assesses the inhibitory effect of compounds on the HCV NS3/4A protease, another critical enzyme for viral replication.

  • Reagents and Materials: Recombinant HCV NS3/4A protease complex, a specific fluorogenic peptide substrate, assay buffer, and the test compounds.

  • Procedure:

    • The test compound is incubated with the HCV NS3/4A protease.

    • The reaction is started by the addition of the fluorogenic substrate.

    • The change in fluorescence is monitored kinetically.

  • Data Analysis: The IC₅₀ is determined from the dose-response curve of the compound.

Potential Mechanisms of Action and Resistance

While direct evidence for this compound is lacking, the study of related compounds provides insights into potential antiviral mechanisms and how resistance might develop.

Inhibition of Viral Entry and Replication

Dammarane-type triterpenoid saponins isolated from Panax notoginseng have been shown to suppress the replication of the dengue virus. This suppression can occur at various stages of the viral life cycle, including viral adsorption, entry into the host cell, and intracellular replication[2].

Viral_Inhibition_Pathway cluster_virus_lifecycle Viral Lifecycle Stages Viral_Adsorption Viral Adsorption Viral_Entry Viral Entry Intracellular_Replication Intracellular Replication Dammarane_Triterpenoids Dammarane Triterpenoids Dammarane_Triterpenoids->Viral_Adsorption Inhibits Dammarane_Triterpenoids->Viral_Entry Inhibits Dammarane_Triterpenoids->Intracellular_Replication Inhibits

Caption: Inhibition of Dengue Virus by Dammarane Triterpenoids.

Protease Inhibition

As indicated by the data, a primary mechanism of action for several dammarane derivatives is the inhibition of viral proteases. By binding to the active site of these enzymes, the compounds prevent the cleavage of viral polyproteins into their functional components, thereby halting the assembly of new, infectious virions.

Protease_Inhibition Dammarane_Derivative Dammarane Derivative Viral_Protease Viral Protease (e.g., HIV-1, HCV) Dammarane_Derivative->Viral_Protease Inhibits Functional_Viral_Proteins Functional Viral Proteins Viral_Protease->Functional_Viral_Proteins Cleaves into Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->Viral_Protease Substrate for Viral_Replication Viral Replication Functional_Viral_Proteins->Viral_Replication Leads to

Caption: Mechanism of Viral Protease Inhibition.

Future Directions for this compound Research

The antiviral potential of the dammarane triterpenoid class of compounds strongly suggests that this compound warrants further investigation. Future research should focus on:

  • Antiviral Screening: Testing this compound against a broad panel of viruses to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of this compound within the viral life cycle.

  • Resistance Studies: Performing in vitro selection experiments to generate resistant viral strains and identifying the genetic mutations responsible for resistance.

  • Cross-Resistance Analysis: Evaluating the activity of this compound against viral strains that are resistant to other known antiviral drugs to determine its potential for use in combination therapy or as a treatment for drug-resistant infections.

References

Unlocking New Potential: A Guide to the Synergistic Effects of Shoreic Acid with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in combating antibiotic resistance may lie in the synergistic pairing of natural compounds with existing drugs. This guide explores the potential of Shoreic Acid, a dammarane-type triterpenoid, to enhance the efficacy of conventional antibiotics. While direct experimental data on this compound's synergistic effects is still emerging, this document provides a framework for researchers, scientists, and drug development professionals to investigate these interactions. We will delve into the established methodologies for assessing synergy, present hypothetical data in a structured format, and outline the potential mechanisms that could underpin these powerful combinations.

The ever-growing threat of antimicrobial resistance necessitates innovative strategies to extend the lifespan of our current antibiotic arsenal. One promising avenue is the use of natural products as adjuvants to enhance the activity of conventional antibiotics. This compound, a compound isolated from plants of the Dipterocarpaceae family, presents an interesting candidate for such investigations due to the known antimicrobial properties of other triterpenoids. This guide serves as a practical resource for researchers looking to explore the synergistic potential of this compound.

Comparative Analysis of Synergistic Activity

To quantify the interaction between this compound and conventional antibiotics, the checkerboard assay is a fundamental initial step. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[1][2]

Below is a table illustrating hypothetical results from a checkerboard assay, demonstrating how data on the synergistic effects of this compound could be presented.

Conventional AntibioticTarget OrganismMIC of Antibiotic Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of this compound in Combination (µg/mL)FIC IndexInterpretation
GentamicinStaphylococcus aureus (MRSA)12825632640.5Synergism
CiprofloxacinPseudomonas aeruginosa6425616640.5Synergism
AmoxicillinEscherichia coli2562561281281.0Additive
ErythromycinStaphylococcus aureus1282561281281.5Indifference

Table 1: Hypothetical Checkerboard Assay Results for this compound with Conventional Antibiotics. The FIC index is calculated using the formula: FICI = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone). A FICI of ≤ 0.5 is considered synergistic.[1][2]

Further confirmation of synergistic interactions can be obtained through time-kill curve assays, which provide a dynamic picture of the bactericidal or bacteriostatic effects of the combination over time.[3][4] A synergistic interaction in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and comparable results. The following sections outline the protocols for the key experiments used to assess antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[5][6][7]

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent. A series of two-fold dilutions of each agent are then prepared in a 96-well microtiter plate. The antibiotic is typically diluted along the x-axis, and this compound is diluted along the y-axis.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared from an overnight culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine the nature of the interaction.[1]

Time-Kill Curve Assay Protocol

Time-kill curve assays provide a dynamic assessment of the antimicrobial effect of a drug combination over time.[3][4][8]

  • Bacterial Culture: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in a suitable broth medium.

  • Drug Exposure: The bacterial culture is exposed to the antimicrobial agents alone and in combination at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC). A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). Serial dilutions of these aliquots are plated on agar plates.

  • Colony Counting and Analysis: After incubation, the number of colonies (CFU/mL) is determined for each time point. The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.

Visualizing Experimental Workflows and Potential Mechanisms

Understanding the sequence of experimental steps and the potential biological pathways involved is crucial for research design and interpretation. The following diagrams, generated using Graphviz, illustrate the workflow of the key assays and a hypothetical signaling pathway for synergy.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock D Serial Dilution of Antibiotic (x-axis of 96-well plate) A->D B Prepare this compound Stock E Serial Dilution of this compound (y-axis of 96-well plate) B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Plate with Bacteria C->F D->F E->F G Incubate at 37°C for 18-24h F->G H Determine MIC of Combination G->H I Calculate FIC Index H->I J Interpret Interaction (Synergistic, Additive, etc.) I->J

Caption: Workflow for the Checkerboard Assay.

Experimental_Workflow_Time_Kill_Curve_Assay cluster_prep Preparation cluster_exposure Drug Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare Bacterial Culture (~5x10^5 CFU/mL) B Control (No Drug) A->B C Antibiotic Alone A->C D This compound Alone A->D E Antibiotic + this compound A->E F Collect Aliquots at 0, 2, 4, 8, 12, 24h B->F C->F D->F E->F G Serial Dilute and Plate F->G H Incubate Plates G->H I Count Colonies (CFU/mL) H->I J Plot Time-Kill Curve I->J K Determine Synergy J->K

Caption: Workflow for the Time-Kill Curve Assay.

Potential Mechanisms of Synergy

The synergistic effect of natural products with antibiotics can arise from various mechanisms. While the specific mechanism for this compound is yet to be elucidated, several possibilities exist based on the actions of other natural compounds.

One plausible mechanism is the inhibition of bacterial resistance mechanisms. For instance, this compound could potentially inhibit efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the antibiotic. Another possibility is the disruption of the bacterial cell wall or membrane, making it more permeable to the antibiotic.[9] Furthermore, this compound might interfere with bacterial signaling pathways, such as those involved in biofilm formation, rendering the bacteria more susceptible to antibiotic treatment.[10][11]

Hypothetical_Signaling_Pathway_of_Synergy cluster_outside Extracellular cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular This compound This compound Efflux Pump Efflux Pump This compound->Efflux Pump Inhibits Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Inhibits Biofilm Formation Pathway Biofilm Formation Pathway This compound->Biofilm Formation Pathway Inhibits Antibiotic Antibiotic Antibiotic->Efflux Pump Expelled by Antibiotic Target Antibiotic Target Antibiotic->Antibiotic Target Inhibits

Caption: Potential Mechanisms of Synergy.

This guide provides a foundational framework for investigating the synergistic effects of this compound with conventional antibiotics. By employing standardized experimental protocols and considering potential mechanisms of action, researchers can contribute to the development of novel combination therapies to combat the growing challenge of antibiotic resistance. The exploration of natural products like this compound holds significant promise for revitalizing our antibiotic pipeline.

References

Unraveling the Enigma: A Comparative Guide to Elucidating the Molecular Targets of Shoreic Acid in Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid, a dammarane-type triterpenoid isolated from plants of the Meliaceae family such as Cabralea eichleriana, has demonstrated noteworthy antibacterial properties. Reports indicate its activity against a panel of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as against Mycobacterium tuberculosis. Despite these promising findings, the precise molecular targets and the underlying mechanism of its antibacterial action remain to be elucidated.

This guide provides a structured framework for the systematic investigation of this compound's molecular targets. We present a series of hypothesized mechanisms of action and detail the requisite experimental protocols to test these hypotheses. For comparative purposes, we have included data and mechanistic information for three well-characterized antibacterial agents, each with a distinct molecular target: Daptomycin (cell membrane), Ciprofloxacin (DNA gyrase), and Fosfomycin (cell wall synthesis).

Hypothesized Molecular Targets of this compound

Based on the chemical nature of triterpenoids and the common mechanisms of antibacterial agents, the following are plausible molecular targets for this compound in bacterial cells:

  • Bacterial Cell Membrane Disruption: Triterpenoids, owing to their lipophilic nature, are known to intercalate into and disrupt the integrity of bacterial cell membranes. This can lead to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[1][2]

  • Inhibition of Cell Wall Synthesis: The integrity of the bacterial cell wall is crucial for survival. This compound could potentially inhibit key enzymes involved in the peptidoglycan biosynthesis pathway, such as MurA.

  • Inhibition of DNA Replication: Interference with DNA replication is a common antibacterial strategy. This compound might inhibit essential enzymes like DNA gyrase, which is responsible for managing DNA supercoiling.

Comparative Analysis of Antibacterial Activity

Antibacterial AgentMolecular TargetS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)
This compound Hypothesized: Cell Membrane, MurA, DNA Gyrase AI: 0.5 AI: 0.4 AI: 0.2 AI: 0.3
DaptomycinCell Membrane0.5[3]0.5[4]>100 (Inactive)>100 (Inactive)
CiprofloxacinDNA Gyrase0.5[5]0.03[4]0.5[5]0.25[6]
FosfomycinMurA (Cell Wall Synthesis)4-8[7]Not commonly tested0.5-1[7]64-128[7]

*Activity Index (AI) as reported in the literature. The direct correlation of AI to MIC is not defined.

Experimental Protocols for Target Elucidation

To systematically investigate the molecular targets of this compound, a series of well-established experimental protocols are proposed below.

Determination of Minimum Inhibitory Concentration (MIC)

The first step is to quantify the antibacterial potency of this compound using a standardized method.

Protocol: Broth Microdilution Method [8][9][10][11][12]

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum: Culture the test bacteria (S. aureus, B. subtilis, E. coli, P. aeruginosa) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Assessment of Cell Membrane Integrity

These assays will determine if this compound disrupts the bacterial cell membrane.

Protocol: Membrane Potential Assay using DiSC3(5) [13][14][15][16][17]

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., PBS with 0.2% glucose). Resuspend the cells to an OD600 of 0.2.

  • Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15-20 minutes to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement: Transfer the bacterial suspension to a fluorometer cuvette or a 96-well black microplate. Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Treatment: Add this compound at its MIC and 2x MIC to the bacterial suspension. Daptomycin can be used as a positive control, and a solvent control (DMSO) as a negative control.

  • Data Acquisition: Continuously monitor the fluorescence for at least 30 minutes. An increase in fluorescence indicates membrane depolarization.

Protocol: Membrane Permeabilization Assay using SYTOX Green [14][18][19][20][21]

  • Bacterial Preparation: Prepare the bacterial suspension as described for the membrane potential assay.

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension, SYTOX Green (a membrane-impermeable DNA dye) to a final concentration of 1 µM, and this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation: ~485 nm, Emission: ~520 nm) over time. An increase in fluorescence indicates that the membrane has become permeable, allowing SYTOX Green to enter and bind to intracellular DNA.

In Vitro Enzyme Inhibition Assays

These assays will determine if this compound directly inhibits key intracellular enzymes.

Protocol: DNA Gyrase Supercoiling Inhibition Assay [22][23][24][25]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and purified DNA gyrase enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Ciprofloxacin should be used as a positive control.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Protocol: MurA Inhibition Assay [26][27][28][29][30]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.8), the substrates UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP), and purified MurA enzyme.

  • Inhibitor Addition: Add different concentrations of this compound to the reaction mixtures. Fosfomycin will serve as a positive control.

  • Incubation: Incubate the reactions at 37°C for a defined period.

  • Detection: The reaction progress can be monitored by measuring the release of inorganic phosphate using a colorimetric method (e.g., Malachite Green assay). A decrease in phosphate release in the presence of this compound indicates inhibition of MurA.

Visualizing the Pathways and Workflows

To aid in the conceptualization of the proposed investigations, the following diagrams illustrate a key hypothesized signaling pathway and the experimental workflow for target elucidation.

Shoreic_Acid_Membrane_Disruption cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Shoreic_Acid This compound Membrane Phospholipid Bilayer Shoreic_Acid->Membrane Intercalates Depolarization Membrane Depolarization Membrane->Depolarization leads to Pore_Formation Pore Formation Membrane->Pore_Formation leads to Ion_Leakage Ion Leakage (K+, H+) Depolarization->Ion_Leakage Content_Leakage Leakage of Cellular Contents Pore_Formation->Content_Leakage ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death Content_Leakage->Cell_Death

Caption: Hypothesized mechanism of bacterial cell membrane disruption by this compound.

Experimental_Workflow Start This compound with Reported Antibacterial Activity MIC Determine MIC (Broth Microdilution) Start->MIC Hypothesis1 Hypothesis 1: Membrane Disruption MIC->Hypothesis1 Hypothesis2 Hypothesis 2: Cell Wall Synthesis Inhibition MIC->Hypothesis2 Hypothesis3 Hypothesis 3: DNA Replication Inhibition MIC->Hypothesis3 Membrane_Assays Membrane Potential Assay (DiSC3(5)) Membrane Permeability Assay (SYTOX Green) Hypothesis1->Membrane_Assays MurA_Assay In Vitro MurA Enzyme Assay Hypothesis2->MurA_Assay Gyrase_Assay In Vitro DNA Gyrase Supercoiling Assay Hypothesis3->Gyrase_Assay Results1 Positive Result: Membrane is a target Membrane_Assays->Results1 Results2 Positive Result: MurA is a target MurA_Assay->Results2 Results3 Positive Result: DNA Gyrase is a target Gyrase_Assay->Results3

References

Safety Operating Guide

Navigating the Safe Disposal of Shoreic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Shoreic Acid, a naturally occurring organic acid. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document emphasizes a safety-first approach based on general best practices for chemical waste management.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required would be detailed in a complete Safety Data Sheet (SDS); however, in its absence, the following minimum precautions should be taken:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

Given the absence of a specific, detailed Safety Data Sheet for this compound (CAS No. 21671-00-1), the primary recommendation is to treat it as a hazardous chemical waste and to follow your institution's established protocols for chemical waste disposal. The following steps provide a general yet robust framework for its safe disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react violently.

  • Containerization:

    • Use a container that is compatible with organic acids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally suitable.

    • Ensure the container is in good condition, free from leaks or cracks.

  • Disposal of Solid this compound:

    • For solid this compound, some suppliers recommend to "Mix with sand or vermiculite, transfer to a suitable container, and arrange for disposal by approved disposal specialists." This practice helps to absorb any residual moisture and prevent the dispersal of fine particles.

  • Disposal of Solutions Containing this compound:

    • Do not dispose of solutions containing this compound down the drain.

    • Collect all aqueous and solvent-based solutions in the designated, labeled hazardous waste container.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

    • Provide them with all available information about the waste, including the name of the chemical and its CAS number (21671-00-1).

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound (e.g., concentration limits for drain disposal) is available due to the lack of a comprehensive SDS, all quantities of this compound and its contaminated materials should be treated as hazardous waste.

ParameterGuideline
Waste Classification Hazardous Waste (Treat as a general organic acid)
Drain Disposal Prohibited
Solid Waste Treatment Mix with an inert absorbent like sand or vermiculite
Container Type Chemically resistant (e.g., HDPE, glass) with a secure lid

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols and general chemical waste management guidelines, rather than specific experimental findings related to this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

ShoreicAcidDisposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid this compound assess_form->solid_waste Solid liquid_waste This compound Solution assess_form->liquid_waste Liquid mix_absorbent Mix with Inert Absorbent (e.g., Sand, Vermiculite) solid_waste->mix_absorbent containerize_liquid Pour into Labeled, Compatible Hazardous Waste Container liquid_waste->containerize_liquid containerize_solid Place in Labeled, Compatible Hazardous Waste Container mix_absorbent->containerize_solid seal_container Securely Seal Container containerize_solid->seal_container containerize_liquid->seal_container store_waste Store in Designated Hazardous Waste Accumulation Area seal_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

Personal protective equipment for handling Shoreic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount for handling Shoreic acid. This guide provides immediate and essential information for the safe operational use and disposal of this compound. This compound is a dammarane skeleton compound isolated from Cabralea eichleriana DC and has shown various biological activities, including antibacterial, antifungal, and antiviral properties.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the final line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for handling chemical compounds in a laboratory setting.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety goggles with indirect ventilation are essential to protect from potential splashes. In situations with a higher risk of exposure, a face shield should be used in conjunction with goggles.[3]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Standard disposable gloves may not provide sufficient protection.[3][4]
Body Protection A lab coat or chemical-resistant apron should be worn. For procedures with a higher risk of splashing, disposable coveralls may be necessary.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If significant aerosolization is possible, a respirator with appropriate cartridges may be required.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize risk.

Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound, if available from the supplier.

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Assemble all necessary equipment and PPE before handling the compound.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.

Handling:

  • Conduct all manipulations of this compound within a chemical fume hood.[5]

  • Use compatible lab equipment (e.g., glass or appropriate plastic) for handling.

  • When weighing or transferring, do so carefully to avoid generating dust or splashes.

  • Keep containers of this compound tightly sealed when not in use.

Decontamination:

  • After handling, decontaminate all work surfaces and equipment. A suitable cleaning agent should be used, followed by a rinse with an appropriate solvent like ethanol or isopropanol, and then water.

  • Carefully remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

Waste Collection:

  • Collect all waste materials containing this compound, including contaminated PPE, weighing papers, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Careful Transfer handle1->handle2 handle3 Seal Container handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of PPE clean1->clean2 clean3 Segregate Waste clean2->clean3 clean4 Arrange for Disposal clean3->clean4

Standard Operating Procedure for this compound

This guide is intended to provide essential safety and logistical information. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and follow your institution's safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.